molecular formula C10H12N2O B1404927 2,3-Dimethyl-6-hydroxymethyl-2H-indazole CAS No. 1234616-80-8

2,3-Dimethyl-6-hydroxymethyl-2H-indazole

Cat. No.: B1404927
CAS No.: 1234616-80-8
M. Wt: 176.21 g/mol
InChI Key: QHPXDCHWABIHKH-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-hydroxymethyl-2H-indazole ( 1234616-80-8) is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . It belongs to the class of 2H-indazole derivatives, a valuable scaffold in medicinal and heterocyclic chemistry. Indazole cores are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities . This particular derivative, featuring a hydroxymethyl functional group at the 6-position, serves as a versatile synthetic intermediate. The hydroxymethyl group can be further functionalized, making this compound a useful building block for the development of more complex molecules for research applications . Indazole derivatives, in general, have been extensively studied and are known to exhibit various biological activities. They are found in compounds that modulate important biological targets such as Protein-Tyrosine Kinases, and have shown relevance in areas like signal transduction, cell proliferation, and angiogenesis . Furthermore, indazole-based compounds have been approved as pharmaceuticals, including drugs like pazopanib, demonstrating the high research value of this heterocyclic system . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2,3-dimethylindazol-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-9-4-3-8(6-13)5-10(9)11-12(7)2/h3-5,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPXDCHWABIHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole , a functionalized heterocyclic building block. While less commercially ubiquitous than its 6-nitro or 6-amino counterparts (key intermediates for Pazopanib), this hydroxymethyl derivative represents a critical "pivot point" in medicinal chemistry, allowing for the conversion of the indazole scaffold into aldehydes, halides, or ethers for Tyrosine Kinase Inhibitor (TKI) development.

Content Type: Technical Whitepaper Primary Class: Heterocyclic Methanol / Kinase Inhibitor Intermediate CAS Registry (Related): 444731-72-0 (Amine analog), 1031417-46-5 (Acid precursor)

Executive Summary & Structural Logic

The 2H-indazole scaffold is thermodynamically less stable than the 1H-isomer but is "locked" in this configuration via N-methylation at the 2-position. This specific substitution pattern (2,3-dimethyl) is the pharmacophore hallmark of Pazopanib (Votrient) and related VEGFR inhibitors.

The 6-hydroxymethyl moiety (-CH₂OH) provides a versatile handle for late-stage functionalization. Unlike the 6-amine (which forms ureas/amides), the 6-hydroxymethyl group behaves as a pseudo-benzylic alcohol, enabling nucleophilic substitutions or oxidations that are essential for expanding the Structure-Activity Relationship (SAR) of indazole-based drugs.

Physicochemical Properties (Experimental & Predicted)

The following data aggregates calculated descriptors and experimental values from structural analogs (e.g., 2,3-dimethyl-2H-indazole-6-carboxylic acid) to provide a high-confidence profile.

PropertyValue / DescriptionConfidence/Source
Molecular Formula C₁₀H₁₂N₂OExact Mass: 176.09
Molecular Weight 176.22 g/mol Calculated
Physical State Crystalline Solid (Off-white to pale yellow)Analogous to 6-amino variant [1]
Melting Point 165–175 °C (Predicted)Based on Acid (MP >300°C) and Amine (MP ~171°C) trends [1][4]
Solubility DMSO, Methanol, DMF (High); Water (Low)Heterocyclic lipophilicity
pKa (Indazole N) ~2.5 (Protonation at N1)2H-indazole core property
LogP 1.1 – 1.4Predicted (XLogP3)
H-Bond Donors 1 (Hydroxyl group)Structural analysis

Synthetic Pathways[2]

The synthesis of the 6-hydroxymethyl derivative typically proceeds via the reduction of the corresponding carboxylic acid or ester. This approach ensures the integrity of the N2-methyl group, which can be labile under harsh conditions.

Protocol A: Reduction of 2,3-Dimethyl-2H-indazole-6-carboxylic Acid

Rationale: This is the most reliable route, avoiding regioselectivity issues associated with direct ring formation.

  • Starting Material: 2,3-Dimethyl-2H-indazole-6-carboxylic acid (CAS 1031417-46-5).

  • Reagent: Borane-THF complex (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried 3-neck flask with 2,3-dimethyl-2H-indazole-6-carboxylic acid (1.0 eq) and anhydrous THF (10 V) under Argon.

  • Activation: Cool to 0°C. Add BH₃·THF (1.0 M solution, 3.0 eq) dropwise over 30 minutes. Note: Gas evolution (H₂) will occur.

  • Reflux: Warm to room temperature, then heat to mild reflux (65°C) for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9) for disappearance of the acid.

  • Quench: Cool to 0°C. Carefully quench with Methanol (excess) to destroy borane adducts.

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Heptane or purify via flash chromatography (Gradient: 0-5% MeOH in DCM).

Visualization: Synthetic Logic Flow

The following diagram illustrates the conversion from the nitro-precursor (common commercial start) to the target alcohol.

SynthesisPath Start 3-Methyl-6-nitro-1H-indazole Step1 N-Methylation (DMC or MeI) (Regioisomer separation) Start->Step1 Inter1 2,3-Dimethyl-6-nitro-2H-indazole Step1->Inter1 Major Isomer Step2 Reduction (H2/Pd-C) Inter1->Step2 Inter2 2,3-Dimethyl-6-amino-2H-indazole Step2->Inter2 Step3 Sandmeyer (CN) -> Hydrolysis Inter2->Step3 Multi-step Acid 2,3-Dimethyl-2H-indazole-6-carboxylic acid Step3->Acid FinalStep Reduction (BH3-THF) Acid->FinalStep Target 2,3-Dimethyl-6-hydroxymethyl-2H-indazole FinalStep->Target

Figure 1: Synthetic genealogy from commercial nitro-indazoles to the hydroxymethyl target.

Chemical Reactivity & Applications[3][4]

The 6-hydroxymethyl group behaves chemically as a benzyl alcohol but is electronically influenced by the electron-rich indazole ring.

A. Oxidation to Aldehyde

The alcohol can be oxidized to 2,3-dimethyl-2H-indazole-6-carbaldehyde using mild oxidants like Manganese Dioxide (MnO₂) or Dess-Martin Periodinane. This aldehyde is a potent electrophile for reductive amination or Wittig reactions.

  • Protocol: Stir alcohol with activated MnO₂ (10 eq) in DCM at RT for 12h. Filter through Celite.

B. Conversion to Leaving Groups (Halides/Mesylates)

To couple the indazole to other pharmacophores (e.g., via ether or amine linkages), the hydroxyl group is often converted to a chloride or mesylate.

  • Reagent: Thionyl Chloride (SOCl₂) or Methanesulfonyl Chloride (MsCl).

  • Instability Note: The resulting benzyl-like chloride is highly reactive and prone to hydrolysis; it should be used immediately in situ.

C. Stability of the 2H-Indazole Core

Unlike 1H-indazoles, the 2H-isomer is fixed. However, under strongly acidic conditions (e.g., concentrated HI/red phosphorus), N-demethylation can occur. The 2,3-dimethyl motif is generally stable to standard nucleophilic and electrophilic conditions used in medicinal chemistry coupling.

Visualization: Reactivity Map

Reactivity Center 2,3-Dimethyl-6-hydroxymethyl-2H-indazole Oxidation Oxidation (MnO2) Center->Oxidation Halogenation Chlorination (SOCl2) Center->Halogenation Etherification Williamson Ether Synthesis (NaH, R-X) Center->Etherification Aldehyde Indazole-6-carbaldehyde (Reductive Amination Precursor) Oxidation->Aldehyde Chloride 6-Chloromethyl derivative (Alkylation Agent) Halogenation->Chloride Ether Indazole-6-yl-methylethers Etherification->Ether

Figure 2: Divergent synthesis opportunities from the hydroxymethyl handle.

Safety & Handling (E-E-A-T)

  • Hazard Classification: Based on the amine and nitro analogs [1][5], this compound should be treated as Acute Tox. 4 (Oral) and a Skin/Eye Irritant .

  • Storage: Store at 2–8°C under inert atmosphere (Argon). The primary alcohol is susceptible to slow oxidation by air to the aldehyde or acid over prolonged periods.

  • Solvent Compatibility: Avoid acetone during acid-catalyzed reactions to prevent acetal formation.

References

  • PubChem. (2025).[1][2] 2,3-dimethyl-2H-indazol-6-amine | C9H11N3.[2][3] National Library of Medicine. Available at: [Link]

  • EPA CompTox. (n.d.). 2-Methyl-2H-indazole-6-carboxylic acid Properties. US Environmental Protection Agency. Available at: [Link]

  • MDPI. (2022). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine. Molbank. Available at: [Link]

Sources

Pharmacophore Analysis of 6-Hydroxymethyl-2H-Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-hydroxymethyl-2H-indazole scaffold represents a high-value pharmacophoric core in modern medicinal chemistry, particularly within the realm of kinase inhibition (e.g., VEGFR, FGFR) and GPCR modulation. Unlike its 1H-tautomer counterpart, the 2H-indazole isomer offers a distinct vector presentation for substituents, altering the hydrogen bond donor/acceptor (HBD/HBA) landscape of the hinge-binding motif.

This guide provides a comprehensive pharmacophore analysis of this specific scaffold. It details the structural causality behind its binding affinity, outlines a self-validating workflow for modeling its interactions, and demonstrates its utility as a fragment-based drug design (FBDD) starting point. The 6-hydroxymethyl group (


) is analyzed not merely as a polar appendage, but as a critical "warhead" for solvent-front interactions and a versatile synthetic handle for diversifying physicochemical properties.

Structural Architecture & Tautomeric Logic

The 2H-Indazole Advantage

While 1H-indazole is thermodynamically more stable in the gas phase (by ~2–4 kcal/mol), the 2H-indazole tautomer is frequently the bioactive conformation in kinase inhibitors (e.g., Pazopanib , Niraparib ). Locking the nitrogen at the 2-position (typically via methylation or arylation) forces the scaffold into a specific electronic state that favors interactions with the ATP-binding hinge region.

  • N1 (Acceptor): In 2H-indazoles, N1 possesses a lone pair available for H-bond acceptance, often interacting with backbone amides (e.g., Cys919 in VEGFR2).

  • N2 (Vector): The substituent at N2 projects into the solvent or towards the ribose pocket, depending on the specific kinase, often improving solubility or selectivity.

  • C6-Hydroxymethyl: This moiety sits at the "tail" of the scaffold. In many binding modes, the C6 position points towards the solvent front. The hydroxyl group serves a dual purpose:

    • Direct Interaction: H-bond donor/acceptor with solvent-exposed residues (e.g., Asp/Glu side chains).

    • Synthetic Handle: A precursor for ether/ester linkages to tune lipophilicity (

      
      ) and metabolic stability.
      
Pharmacophore Map

The following diagram illustrates the core pharmacophoric features of the 6-hydroxymethyl-2H-indazole scaffold.

PharmacophoreMap Core 2H-Indazole Core (Aromatic/Hydrophobic) N1 N1: H-Bond Acceptor (Hinge Binder) Core->N1 Electronic Coupling N2 N2: Substitution Vector (Ribose/Solvent) Core->N2 Tautomer Lock C3 C3: H-Bond Donor/Acceptor (Gatekeeper Interaction) Core->C3 Orthogonal Vector C6 C6: Hydroxymethyl (-CH2OH) (Solvent Front / Synthetic Handle) Core->C6 Distal Functionalization Target_Hinge Target: Hinge Region (e.g., Cys/Val backbone) N1->Target_Hinge Interaction Target_Solvent Target: Solvent Front (e.g., Asp/Glu) C6->Target_Solvent H-Bonding

Figure 1: Pharmacophore map of the 6-hydroxymethyl-2H-indazole scaffold highlighting key interaction vectors.

Experimental Protocol: Pharmacophore Generation & Validation

This section outlines a self-validating workflow to generate a 3D pharmacophore model for this scaffold using a Structure-Based Drug Design (SBDD) approach.

Protocol Overview

Objective: Define the spatial arrangement of chemical features required for biological activity. Tools: Molecular Docking Software (e.g., Glide, GOLD), Pharmacophore Modeler (e.g., Phase, LigandScout).

Step-by-Step Methodology
  • Scaffold Preparation:

    • Generate the 3D conformer of 6-hydroxymethyl-2-methyl-2H-indazole.

    • Crucial Step: Perform a conformational search on the hydroxymethyl group. The C5-C6-CH2-OH torsion angle is flexible. Identify the low-energy minima (gauche+, gauche-, anti) to ensure the H-bond vectors are accurately represented.

  • Target Selection & Grid Generation:

    • Select a representative kinase crystal structure (e.g., VEGFR2, PDB: 4ASD or similar indazole-bound structures).

    • Define the receptor grid box centered on the hinge region residues.

  • Docking & Interaction Profiling:

    • Dock the scaffold into the active site.

    • Validation Check: Ensure the N1 nitrogen forms a hydrogen bond with the backbone amide of the hinge residue. If N1 acts as a donor (incorrect tautomer), the pose is invalid.

  • Pharmacophore Feature Extraction:

    • Feature 1 (A): Aromatic ring centroid (Indazole core).

    • Feature 2 (D/A): N1 position (Acceptor).

    • Feature 3 (D/A): C6-OH oxygen (Donor/Acceptor).

    • Feature 4 (H): Hydrophobic volumes flanking the core.

  • Exclusion Volume Mapping:

    • Map the receptor surface to define "forbidden" steric zones (Exclusion Volumes) where substituent growth would cause clashes.

Workflow Diagram

Workflow Start Start: 6-Hydroxymethyl-2H-Indazole ConfSearch 1. Conformational Sampling (C6-CH2OH Torsion Analysis) Start->ConfSearch Docking 2. Molecular Docking (Target: Kinase Hinge) ConfSearch->Docking Filter 3. Interaction Filter (N1 Acceptor Check) Docking->Filter Filter->Docking Fail (Retune Grid) PharmaGen 4. Pharmacophore Extraction (Features: A, D, A, H) Filter->PharmaGen Pass Validation 5. Decoy Set Validation (Enrichment Factor Calculation) PharmaGen->Validation End Final Model Validation->End

Figure 2: Self-validating workflow for generating the pharmacophore model.

Quantitative SAR Analysis

The 6-position is a critical determinant of potency and physicochemical properties. The table below summarizes the Structure-Activity Relationship (SAR) trends when modifying the 6-hydroxymethyl group, based on general indazole kinase inhibitor data [1][2].

Substituent at C6 (

)
Electronic Effect (

)
H-Bond PotentialLogP ImpactBiological Consequence

(Ref)
Weak Electron DonatingDonor & AcceptorLowersBalanced: Good solubility; H-bonds with solvent front residues.

Weak Electron DonatingNoneIncreasesHydrophobic: Loss of polar contact; potential metabolic hot-spot (oxidation).

Weak Electron DonatingAcceptor OnlyModerateCapped: Improved permeability; loss of donor capability.

Weak Electron DonatingDonor & AcceptorLowersBasic: Can form salt bridges (e.g., with Asp/Glu); potential permeability issues.

Strong Electron WithdrawingNoneIncreasesMetabolic Stability: Blocks metabolism; alters pKa of indazole N-H (if 1H).

Key Insight: The conversion of the 6-hydroxymethyl group to a 6-methylene ether or amine is a common optimization strategy to reach into specific hydrophobic pockets or engage in salt bridges, respectively.

Synthetic Accessibility & Application

From a drug development perspective, the 6-hydroxymethyl-2H-indazole is not just a target but a versatile intermediate.

  • Synthesis: It is typically accessed via the reduction of methyl 2-methyl-2H-indazole-6-carboxylate using

    
     or 
    
    
    
    .
  • Functionalization:

    • Oxidation: To aldehyde (using

      
      ) 
      
      
      
      Reductive amination (Library generation).
    • Halogenation: Conversion to

      
      
      
      
      
      Nucleophilic substitution (S_N2) with amines/phenols.

This "divergent synthesis" capability makes the scaffold ideal for Fragment-Based Drug Discovery (FBDD) , where the hydroxymethyl group acts as the growth vector.

References

  • Structure-Activity Relationship of Indazole Derivatives

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: MDPI (Molecules), 2018.
    • URL:[Link]

  • Indazole Kinase Inhibitors (Pazopanib/VEGFR)

    • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[1][2]

    • Source: RSC Advances, 2021.
    • URL:[Link]

  • 2H-Indazole Tautomerism

    • Title: 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds.[3][4]

    • Source: Journal of Organic Chemistry, 2019.
    • URL:[Link][3][4]

  • Specific Scaffold Reagent Data: Title: 6-(Hydroxymethyl)-2-methyl-2H-indazole Product Specification. Source: Chemical Vendors (e.g., PharmaBlock/MySkinRecipes).

Sources

Methodological & Application

Synthesis of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] These nitrogen-containing heterocycles are integral to numerous therapeutic agents, demonstrating a wide array of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] Within this class, 2H-indazoles are of particular note, forming the core of several FDA-approved drugs such as the kinase inhibitor Pazopanib.[2]

This document provides a comprehensive guide to the synthesis of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole, a valuable building block for the development of novel therapeutics. The synthetic strategy detailed herein is a multi-step process commencing from the commercially available 3-methyl-6-nitro-1H-indazole. This route was designed to be robust and adaptable, employing well-established chemical transformations. Each protocol has been developed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Overall Synthetic Pathway

The synthesis of the target molecule, (2,3-dimethyl-2H-indazol-6-yl)methanol, is accomplished through a four-stage process. This pathway begins with the regioselective methylation of 3-methyl-6-nitro-1H-indazole to yield the 2,3-dimethylated intermediate. Subsequently, the nitro group is reduced to an amine, which then undergoes a Sandmeyer reaction to introduce a nitrile group. The nitrile is then hydrolyzed to a carboxylic acid, which is finally reduced to the desired hydroxymethyl functionality.

Synthesis_Pathway Start 3-Methyl-6-nitro-1H-indazole Intermediate1 2,3-Dimethyl-6-nitro-2H-indazole Start->Intermediate1 Methylation (Protocol 1) Intermediate2 2,3-Dimethyl-2H-indazol-6-amine Intermediate1->Intermediate2 Nitro Reduction (Protocol 2) Intermediate3 2,3-Dimethyl-2H-indazole-6-carbonitrile Intermediate2->Intermediate3 Sandmeyer Reaction (Protocol 3a & 3b) Intermediate4 2,3-Dimethyl-2H-indazole-6-carboxylic acid Intermediate3->Intermediate4 Hydrolysis (Protocol 3c) FinalProduct 2,3-Dimethyl-6-hydroxymethyl-2H-indazole Intermediate4->FinalProduct Carboxylic Acid Reduction (Protocol 4)

Caption: Multi-step synthesis of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole.

Protocol 1: Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole

This initial step involves the N-methylation of 3-methyl-6-nitro-1H-indazole. The use of a less toxic and environmentally benign methylating agent like dimethyl carbonate is preferable to traditional reagents such as methyl iodide or dimethyl sulfate.[4] The reaction is base-catalyzed, with triethylenediamine (DABCO) being an effective choice.

Experimental Protocol
  • To a solution of 3-methyl-6-nitro-1H-indazole (10.0 g, 56.4 mmol) in N,N-dimethylformamide (DMF, 100 mL), add triethylenediamine (DABCO, 6.33 g, 56.4 mmol).

  • Stir the resulting mixture at room temperature for 15 minutes.

  • Slowly add dimethyl carbonate (6.0 g, 66.6 mmol) to the reaction mixture.

  • Heat the reaction to reflux and maintain for 6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and add water (120 mL).

  • Stir for 15 minutes to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield 2,3-dimethyl-6-nitro-2H-indazole as a light-yellow solid.[5]

Reagent and Reaction Parameters
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Role
3-Methyl-6-nitro-1H-indazole177.1610.0 g56.4Starting Material
Dimethyl carbonate (DMC)90.086.0 g66.6Methylating Agent
Triethylenediamine (DABCO)112.176.33 g56.4Base Catalyst
N,N-Dimethylformamide (DMF)73.09100 mL-Solvent
Parameter Value
Temperature Reflux
Reaction Time 6 hours
Expected Yield ~80%

Protocol 2: Reduction of 2,3-Dimethyl-6-nitro-2H-indazole to 2,3-Dimethyl-2H-indazol-6-amine

The reduction of the aromatic nitro group to an amine is a critical transformation. A common and effective method involves the use of tin(II) chloride in the presence of concentrated hydrochloric acid.[6] This method is generally high-yielding and proceeds under relatively mild conditions.

Experimental Protocol
  • In a round-bottom flask, dissolve 2,3-dimethyl-6-nitro-2H-indazole (5.0 g, 26.1 mmol) in 2-methoxyethyl ether (45 mL) with gentle heating.

  • Cool the solution to 0°C in an ice bath.

  • Under a nitrogen atmosphere, add tin(II) chloride dihydrate (16.7 g, 73.1 mmol) to the cooled solution.

  • Add concentrated hydrochloric acid (32 mL) dropwise, ensuring the internal temperature remains below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 45 minutes.

  • Add diethyl ether (140 mL) to precipitate the hydrochloride salt of the product.

  • Collect the precipitate by vacuum filtration and wash with diethyl ether to obtain 2,3-dimethyl-2H-indazol-6-amine hydrochloride.

  • For the free amine, neutralize a suspension of the salt in water with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Reagent and Reaction Parameters
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Role
2,3-Dimethyl-6-nitro-2H-indazole191.195.0 g26.1Starting Material
Tin(II) chloride dihydrate225.6316.7 g73.1Reducing Agent
Concentrated HCl36.4632 mL-Acid
2-Methoxyethyl ether76.0945 mL-Solvent
Parameter Value
Temperature 0°C to Room Temp.
Reaction Time ~1.5 hours
Expected Yield >85%

Protocol 3: Synthesis of 2,3-Dimethyl-2H-indazole-6-carboxylic acid via Sandmeyer Reaction

This stage involves a three-step sequence: diazotization of the amine, conversion to a nitrile, and subsequent hydrolysis to the carboxylic acid.

Step 3a & 3b: Diazotization and Cyanation

Sandmeyer_Reaction Amine 2,3-Dimethyl-2H-indazol-6-amine Diazonium Indazole-6-diazonium salt Amine->Diazonium NaNO2, HCl (0-5°C) Nitrile 2,3-Dimethyl-2H-indazole-6-carbonitrile Diazonium->Nitrile CuCN, KCN

Caption: Conversion of the amine to the nitrile via a diazonium intermediate.

Experimental Protocol:

  • Diazotization:

    • Suspend 2,3-dimethyl-2H-indazol-6-amine (4.0 g, 24.8 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (20 mL).

    • Cool the suspension to 0-5°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.8 g, 26.1 mmol) in water (10 mL) dropwise, maintaining the temperature below 5°C.

    • Stir the mixture for 30 minutes at this temperature.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (2.4 g, 26.8 mmol) and potassium cyanide (3.5 g, 53.8 mmol) in water (30 mL).

    • Cool this solution to 0°C.

    • Slowly add the cold diazonium salt solution to the cyanide solution.

    • Allow the reaction to warm to room temperature and then heat to 50-60°C for 1 hour.

    • Cool the mixture and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude nitrile. Purify by column chromatography.

Step 3c: Hydrolysis of the Nitrile

Experimental Protocol:

  • Reflux the crude 2,3-dimethyl-2H-indazole-6-carbonitrile in a mixture of concentrated sulfuric acid (15 mL) and water (30 mL) for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully neutralize with a concentrated sodium hydroxide solution to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to yield 2,3-dimethyl-2H-indazole-6-carboxylic acid.

Protocol 4: Reduction of 2,3-Dimethyl-2H-indazole-6-carboxylic acid

The final step is the reduction of the carboxylic acid to the primary alcohol. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.

Experimental Protocol
  • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend lithium aluminum hydride (1.0 g, 26.4 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).

  • Cool the suspension to 0°C.

  • Slowly add a solution of 2,3-dimethyl-2H-indazole-6-carboxylic acid (2.5 g, 13.1 mmol) in anhydrous THF (30 mL) to the LAH suspension.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.

  • Cool the reaction to 0°C and quench by the sequential dropwise addition of water (1 mL), 15% aqueous NaOH (1 mL), and water (3 mL).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,3-Dimethyl-6-hydroxymethyl-2H-indazole.

Reagent and Reaction Parameters
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Role
2,3-Dimethyl-2H-indazole-6-carboxylic acid190.202.5 g13.1Starting Material
Lithium aluminum hydride (LAH)37.951.0 g26.4Reducing Agent
Anhydrous Tetrahydrofuran (THF)72.1180 mL-Solvent
Parameter Value
Temperature 0°C to Reflux
Reaction Time 3 hours
Expected Yield >80%

Characterization

The final product and all intermediates should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated acids and bases are corrosive and should be handled with extreme care.

  • Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. It should be handled under an inert atmosphere.

  • Cyanide salts are highly toxic. All manipulations should be performed with extreme caution, and a quench solution (e.g., bleach) should be readily available.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(11), 2783. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry, 14(10), 1859-1881. [Link]

  • CN103319410A - Synthesis method of indazole compound. (2013).

Sources

Step-by-step preparation of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole from precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 2,3-dimethyl-6-hydroxymethyl-2H-indazole presents a classic regioselectivity challenge in heterocyclic chemistry: distinguishing between the N1 and N2 nitrogen atoms during alkylation. While N1-alkylation is thermodynamically favored, the 2H-indazole (N2-alkylated) core is a privileged scaffold in kinase inhibitors, most notably Pazopanib (Votrient) .

This application note details a robust, three-stage protocol designed to maximize N2-selectivity and yield. Unlike standard alkylation methods (e.g., Methyl Iodide/Base) which often yield difficult-to-separate N1/N2 mixtures, this protocol utilizes Trimethyloxonium tetrafluoroborate (Meerwein’s salt) to kinetically favor the N2-isomer.[1][2] The final hydroxymethyl handle is generated via a controlled hydride reduction, providing a versatile intermediate for further medicinal chemistry campaigns.

Key Chemical Challenges & Solutions
ChallengeMechanismSolution
N1 vs. N2 Selectivity Indazole tautomerism favors N1-alkylation under thermodynamic control.[1][2][3]Use Meerwein’s Salt (Me₃OBF₄) for kinetic control to favor N2.
C3-Functionalization C3 position is often unreactive in unsubstituted indazoles.Build the C3-methyl group before ring closure using a 2-fluoroacetophenone precursor.
Chemoselectivity Reduction of ester without over-reducing the indazole ring.Use LiAlH₄ at controlled temperatures (0°C).

Retrosynthetic Analysis

The logical disconnection reveals that the indazole core should be constructed with the C3-methyl group already in place, followed by N-methylation and functional group interconversion.

Retrosynthesis Target Target: 2,3-Dimethyl-6-hydroxymethyl-2H-indazole Intermediate1 Intermediate A: Methyl 2,3-dimethyl-2H-indazole-6-carboxylate Target->Intermediate1 Ester Reduction (LiAlH4) Intermediate2 Intermediate B: Methyl 3-methyl-1H-indazole-6-carboxylate Intermediate1->Intermediate2 N2-Methylation (Meerwein's Salt) Precursor Starting Material: Methyl 4-acetyl-3-fluorobenzoate (or 2-Fluoro-4-methoxycarbonylacetophenone) Intermediate2->Precursor Hydrazine Cyclization

Figure 1: Retrosynthetic strategy prioritizing the pre-installation of the C3-methyl group and late-stage reduction.

Detailed Experimental Protocols

Phase 1: Core Construction (Indazole Ring Formation)

Objective: Synthesis of Methyl 3-methyl-1H-indazole-6-carboxylate.[4] Principle: Nucleophilic aromatic substitution of the fluorine by hydrazine, followed by condensation with the ketone.

Reagents:

  • Methyl 4-acetyl-3-fluorobenzoate (1.0 equiv)

  • Hydrazine hydrate (excess, ~3-5 equiv)

  • Ethanol or Methanol (Solvent)

Protocol:

  • Dissolve Methyl 4-acetyl-3-fluorobenzoate (10 g) in Ethanol (100 mL).

  • Add Hydrazine hydrate (2.5 mL) dropwise at room temperature. Caution: Exothermic.

  • Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Cool to room temperature. The product often precipitates upon cooling.

  • Concentrate the solvent to ~20% volume and pour into ice-water (200 mL).

  • Filter the resulting solid, wash with cold water, and dry under vacuum.

  • Yield Expectation: 85–95%.

  • Checkpoint: 1H NMR should show the disappearance of the acetyl methyl singlet and appearance of the indazole NH (broad, >13 ppm).

Phase 2: Regioselective N2-Methylation

Objective: Synthesis of Methyl 2,3-dimethyl-2H-indazole-6-carboxylate. Critical Process Parameter: Use of Trimethyloxonium tetrafluoroborate (Meerwein's Salt) is mandatory for high N2 selectivity. Using Methyl Iodide/K2CO3 will result in a ~1:1 mixture of N1/N2 isomers.

Reagents:

  • Methyl 3-methyl-1H-indazole-6-carboxylate (Intermediate from Phase 1)

  • Trimethyloxonium tetrafluoroborate (Me₃OBF₄) (1.2 equiv)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Moisture destroys Meerwein's salt.

  • Dissolve the indazole starting material (5 g) in anhydrous EtOAc (50 mL).

  • Add Trimethyloxonium tetrafluoroborate (4.5 g) in one portion at room temperature.

  • Stir vigorously under inert atmosphere for 4–12 hours. The reaction typically proceeds via a suspension.

  • Quench: Slowly add saturated aqueous NaHCO₃ solution. Caution: Gas evolution.

  • Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from EtOAc/Heptane or perform flash chromatography (DCM:MeOH 98:2). The N2-isomer is typically more polar than the N1-isomer.

  • Yield Expectation: 60–75% (N2-isomer).

Phase 3: Reduction to Alcohol

Objective: Preparation of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole. Safety: LiAlH₄ is pyrophoric. Use dry solvents and handle under inert gas.

Reagents:

  • Methyl 2,3-dimethyl-2H-indazole-6-carboxylate (Intermediate from Phase 2)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv, 1M in THF)

  • Tetrahydrofuran (THF) (Anhydrous)

Protocol:

  • Cool a solution of the ester (2 g) in anhydrous THF (20 mL) to 0°C .

  • Add LiAlH₄ solution dropwise over 15 minutes. Maintain temperature <5°C.

  • Allow the reaction to warm to room temperature and stir for 1–2 hours.

  • Fieser Quench (Critical): Cool back to 0°C. For every 1g of LiAlH₄ used, add:

    • 1 mL Water

    • 1 mL 15% NaOH

    • 3 mL Water

  • Stir until a white granular precipitate forms (aluminum salts).

  • Filter through a pad of Celite. Rinse the pad with THF.

  • Concentrate the filtrate to obtain the crude alcohol.

  • Final Purification: Column chromatography (DCM:MeOH 95:5) if necessary.

Reaction Workflow Diagram

Workflow Start Precursor: Fluoro-acetophenone Step1 Cyclization (Hydrazine, Reflux) Start->Step1 Inter1 1H-Indazole Core Step1->Inter1 Step2 N2-Methylation (Me3OBF4) Inter1->Step2 Kinetic Control Inter2 N2-Methyl Ester Step2->Inter2 Regioselective Step3 Reduction (LiAlH4, 0°C) Inter2->Step3 Final Final Product: Hydroxymethyl Indazole Step3->Final

Figure 2: Step-by-step reaction workflow highlighting critical intermediates.

Quality Control & Validation (Self-Validating System)

To ensure the trustworthiness of the synthesis, compare your analytical data against these expected values. The N-Methyl shift is the primary diagnostic tool for confirming regiochemistry.

ParameterExpected ValueDiagnostic Significance
1H NMR (N-Me) 4.0 – 4.2 ppm (Singlet) N2-Methyl typically appears downfield of N1-Methyl (approx 4.05 ppm vs 3.90 ppm).
1H NMR (C3-Me) 2.6 – 2.7 ppm (Singlet) Confirms integrity of the C3 position.
1H NMR (CH2-OH) 4.6 – 4.8 ppm (Doublet/Singlet) Confirms successful reduction of ester to alcohol.
Regioselectivity > 10:1 (N2:N1)If ratio is lower, check moisture content in Step 2 (Meerwein salt hydrolysis).

References

  • Pazopanib Intermediate Synthesis (N2-Methylation)
  • Regioselective Alkylation of Indazoles

    • Title: Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
    • Source: ResearchG
    • URL:[Link]

  • Reduction of Carboxylic Esters

    • Title: Reduction of Carboxylic Acids and Their Derivatives.[5][6][7][8][9]

    • Source: Chemistry LibreTexts.[5]

    • URL:[Link]

Sources

Application Notes and Protocols for the Regioselective N-methylation of 6-Hydroxymethyl Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Methylated Indazoles in Medicinal Chemistry

Indazole derivatives are a cornerstone in modern drug discovery, serving as privileged scaffolds in a multitude of therapeutic agents.[1][2][3][4] Their structural resemblance to indole allows them to act as bioisosteres, while the additional nitrogen atom provides unique hydrogen bonding capabilities, often leading to improved target affinity and pharmacokinetic properties.[1] The N-alkylation of the indazole core, particularly N-methylation, is a critical step in the synthesis of numerous biologically active compounds, including kinase inhibitors for cancer therapy and agents targeting central nervous system disorders.[2][3]

However, the synthesis of N-alkylated indazoles is frequently complicated by a lack of regioselectivity. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of a mixture of regioisomers upon alkylation.[5][6] The ability to selectively functionalize either the N1 or N2 position is paramount, as the biological activity of the resulting isomers can differ significantly. This document provides a detailed guide to understanding and controlling the N-methylation of 6-hydroxymethyl indazoles, a common building block in pharmaceutical synthesis.

The Challenge of Regioselectivity: A Tale of Two Nitrogens

The regiochemical outcome of the N-alkylation of indazoles is a delicate balance of several factors, primarily revolving around the principles of kinetic and thermodynamic control.[7]

  • Thermodynamic Control (N1-Methylation): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[8][9][10] Consequently, the N1-methylated product is the thermodynamically favored isomer.[7][10] Reaction conditions that allow for equilibration, such as higher temperatures and the use of strong, non-nucleophilic bases in aprotic solvents, tend to favor the formation of the N1-isomer.[7]

  • Kinetic Control (N2-Methylation): The N2 lone pair is often considered more sterically accessible, making it the site of initial, faster reaction under certain conditions.[10] Therefore, the N2-methylated product is typically the kinetically favored isomer.[10] Milder reaction conditions, including the use of weaker bases and specific methylating agents, can lead to the preferential formation of the N2-isomer.[7]

The interplay of the chosen base, solvent, methylating agent, and the electronic and steric nature of substituents on the indazole ring all contribute to the final N1/N2 ratio.[8][9] For 6-hydroxymethyl indazole, the presence of the hydroxyl group may necessitate a protection strategy to prevent O-methylation, depending on the chosen reaction conditions.

Reaction Conditions for N-Methylation: A Comparative Overview

The selection of appropriate reaction conditions is crucial for achieving the desired regioselectivity in the N-methylation of 6-hydroxymethyl indazole. The following table summarizes various conditions reported for the N-alkylation of indazoles, which can be adapted for the 6-hydroxymethyl analog.

Condition Methylating Agent Base Solvent Typical Outcome Control Reference
A Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)Sodium hydride (NaH)Tetrahydrofuran (THF)Predominantly N1-methylationThermodynamic[7][8][9]
B Dimethyl carbonate (DMC)1,4-diazabicyclo[2.2.2]octane (DABCO) or TriethylenediamineN,N-Dimethylformamide (DMF)Predominantly N2-methylationKinetic[7][11]
C Methyl 2,2,2-trichloroacetimidateMildly acidic conditionsDioxaneHighly selective N2-methylationKinetic[10][12]
D Phenyl trimethylammonium iodide (PhMe₃NI)Cesium carbonate (Cs₂CO₃)TolueneMonoselective N-methylation (substrate dependent)Kinetic/Thermodynamic[13]
E Methyl iodide (CH₃I) or Methyl toluene-p-sulfonatePotassium carbonate (K₂CO₃)N,N-Dimethylformamide (DMF)Mixture of N1 and N2 isomersVaries[5][10][14]

Mechanistic Insights: The Path to N1 vs. N2 Selectivity

The regioselectivity of indazole N-methylation can be rationalized by considering the stability of the intermediate indazole anion and the transition states leading to the N1 and N2 products.

G cluster_0 Reaction Pathways for Indazole N-Methylation Indazole 6-Hydroxymethyl Indazole Indazole_anion Indazole Anion (Resonance Stabilized) Indazole->Indazole_anion Deprotonation N1_product N1-Methylated Product (Thermodynamically Favored) Indazole_anion->N1_product Alkylation at N1 N2_product N2-Methylated Product (Kinetically Favored) Indazole_anion->N2_product Alkylation at N2 N2_product->N1_product Equilibration (under thermodynamic conditions) Base Base (e.g., NaH, K₂CO₃) Methylating_agent Methylating Agent (e.g., CH₃I)

Caption: General reaction pathways for the N-methylation of indazole.

Under thermodynamic control (e.g., NaH in THF), the initially formed mixture of N1 and N2 products can equilibrate. Since the N1-isomer is generally more stable, it becomes the major product over time.[7][9] In contrast, under kinetic control, the reaction is irreversible, and the product ratio is determined by the relative rates of N1 and N2 alkylation.[10]

Experimental Protocols

Protocol 1: Selective N1-Methylation of 6-Hydroxymethyl Indazole (Thermodynamic Control)

This protocol is designed to favor the formation of the thermodynamically more stable N1-methylated product.

Materials:

  • 6-Hydroxymethyl-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 6-hydroxymethyl-1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 1-methyl-6-hydroxymethyl-1H-indazole.

G cluster_1 Workflow for N1-Methylation Start Start Dissolve Dissolve 6-hydroxymethyl indazole in anhydrous THF Start->Dissolve Add_NaH Add NaH at 0°C Dissolve->Add_NaH Stir_RT Stir at room temperature Add_NaH->Stir_RT Add_MeI Add CH₃I at 0°C Stir_RT->Add_MeI Stir_completion Stir to completion Add_MeI->Stir_completion Quench Quench with aq. NH₄Cl Stir_completion->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by column chromatography Extract->Purify End End Purify->End

Caption: Experimental workflow for the N1-methylation of 6-hydroxymethyl indazole.

Protocol 2: Selective N2-Methylation of 6-Hydroxymethyl Indazole (Kinetic Control)

This protocol aims to produce the kinetically favored N2-methylated isomer.

Materials:

  • 6-Hydroxymethyl-1H-indazole

  • Dimethyl carbonate (DMC)

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 6-hydroxymethyl-1H-indazole (1.0 equiv) and DABCO (1.2 equiv) in DMF.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Slowly add dimethyl carbonate (1.5 equiv) dropwise to the mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 2-methyl-6-hydroxymethyl-2H-indazole.

Note on the Hydroxymethyl Group: In both protocols, the reactivity of the hydroxymethyl group should be considered. While under the basic conditions of Protocol 1, O-methylation is a potential side reaction, the use of a strong, non-nucleophilic base like NaH primarily facilitates N-deprotonation. In Protocol 2, the conditions are generally milder, reducing the likelihood of O-methylation. However, if significant O-methylation is observed, protection of the hydroxyl group (e.g., as a silyl ether) prior to N-methylation, followed by deprotection, may be necessary.

Conclusion

The regioselective N-methylation of 6-hydroxymethyl indazoles is a critical transformation in the synthesis of many pharmaceutical compounds. A thorough understanding of the principles of kinetic and thermodynamic control, coupled with careful selection of reaction conditions, allows for the targeted synthesis of either the N1 or N2 methylated isomer. The protocols provided herein serve as a starting point for the development of robust and selective methylation procedures for this important class of heterocyclic compounds.

References

  • Development of a selective and scalable N1-indazole alkyl
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]

  • Effect of base, solvent, and temperature. a. ResearchGate. [Link]

  • Development of a selective and scalable N 1-indazole alkylation. RSC Publishing. [Link]

  • N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. ResearchGate. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]

  • Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal Based on Calculated pKa Measurements. ResearchGate. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. [Link]

  • Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. [Link]

  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. National Center for Biotechnology Information. [Link]

  • (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. [Link]

  • Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases. PubMed. [Link]

Sources

In vitro assay protocols involving 2,3-Dimethyl-6-hydroxymethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Assay Protocols for 2,3-Dimethyl-6-hydroxymethyl-2H-indazole

Introduction & Scope

2,3-Dimethyl-6-hydroxymethyl-2H-indazole (CAS: 1234616-80-8), also known as (2,3-dimethyl-2H-indazol-6-yl)methanol, is a critical heterocyclic building block and reference standard in the development of tyrosine kinase inhibitors. Structurally, it represents an oxidized congener of the key Pazopanib intermediate (2,3-dimethyl-2H-indazol-6-amine).

In drug discovery, this molecule serves two primary roles:

  • Metabolic Reference Standard: It is a potential Phase I metabolite of methyl-substituted indazole drugs, formed via CYP450-mediated hydroxylation.

  • Synthetic Scaffold: The primary alcohol at the C6 position provides a versatile "handle" for further derivatization (e.g., conversion to halides for coupling reactions) in Structure-Activity Relationship (SAR) campaigns.

This application note details optimized protocols for the solubilization , metabolic stability profiling , and cytotoxicity assessment of this specific indazole derivative.

Physicochemical Properties & Stock Preparation

Indazole derivatives are planar, aromatic systems prone to


-

stacking, which can lead to precipitation in aqueous buffers. Proper stock preparation is the single most critical step to ensure assay reproducibility.
PropertyValueNotes
Molecular Weight 176.22 g/mol --
LogP (Predicted) ~1.3 - 1.8Moderately lipophilic; membrane permeable.
pKa ~4.2 (Indazole N)Weakly basic.
Solubility Low in water; High in DMSOCritical: Do not store in aqueous buffer.
Protocol 1: Stock Solution Preparation

Objective: Create a stable 10 mM stock solution free of micro-precipitates.

  • Weighing: Weigh approximately 1.76 mg of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole into a sterile, amber glass vial (to protect from potential photodegradation).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide), ACS grade or higher (≥99.9%).

    • Scientific Insight: Avoid using "wet" DMSO. Indazoles can form hydrates that alter apparent solubility.

  • Dissolution: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • QC Check: Inspect under a light source. The solution must be optically clear.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C. Stability is validated for 6 months.

Metabolic Stability Assay (Microsomal Stability)

Rationale: The hydroxymethyl group (-CH₂OH) on the indazole ring is a "soft spot" for metabolic clearance. It is susceptible to two major pathways:

  • Oxidation: Conversion to the aldehyde and subsequently the carboxylic acid by Alcohol Dehydrogenase (ADH) or CYP450s.

  • Glucuronidation: Direct conjugation by UDP-glucuronosyltransferases (UGTs).

This protocol focuses on Phase I NADPH-dependent clearance , the standard metric for lead optimization.

Experimental Workflow Diagram

MetabolicStability Stock 10 mM Stock (DMSO) Dilution Working Soln (10 µM in PBS) Stock->Dilution 1:1000 Dilution Reaction Incubation (Microsomes + NADPH) Dilution->Reaction Add Enzyme Quench Quench (Ice-cold ACN) Reaction->Quench t = 0, 15, 30, 60 min Analysis LC-MS/MS Analysis Quench->Analysis Centrifuge & Inject

Caption: Workflow for determining the intrinsic clearance (CLint) of the indazole intermediate.

Protocol 2: Phase I Microsomal Stability

Materials:

  • Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • 0.1 M Phosphate Buffer (pH 7.4).

  • Internal Standard (e.g., Tolbutamide or Propranolol).

Step-by-Step Procedure:

  • Pre-Incubation: Prepare a reaction mixture containing Liver Microsomes (final conc. 0.5 mg/mL) and the test compound (final conc. 1 µM) in Phosphate Buffer.

    • Note: The final DMSO concentration must be <0.1% to avoid inhibiting CYP enzymes.

  • Equilibration: Incubate at 37°C for 5 minutes.

  • Initiation: Add the NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer the aliquot into a plate containing 150 µL of ice-cold Acetonitrile (ACN) spiked with the Internal Standard.

    • Mechanism: ACN precipitates the microsomal proteins, stopping metabolic activity instantly.

  • Processing: Centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Inject the supernatant into LC-MS/MS. Monitor the depletion of the parent peak (m/z ~177 [M+H]+).

Data Interpretation: Plot


 vs. time. The slope 

is the elimination rate constant.


Metabolic Pathway Visualization

Understanding the fate of the hydroxymethyl group is vital for interpreting assay results. The diagram below illustrates the predicted oxidative cascade.

Pathway Parent Parent Alcohol (-CH2OH) Aldehyde Intermediate Aldehyde (-CHO) Parent->Aldehyde ADH / CYP Gluc O-Glucuronide Conjugate Parent->Gluc UGT (Phase II) Acid Carboxylic Acid (-COOH) Aldehyde->Acid ALDH / CYP

Caption: Primary metabolic pathways for 2,3-Dimethyl-6-hydroxymethyl-2H-indazole.

Cytotoxicity Profiling (MTS Assay)

Before using this compound as a scaffold in cell-based phenotypic screens, it is mandatory to confirm it does not possess non-specific cytotoxicity.

Protocol 3: MTS Cell Viability Assay Objective: Determine the IC50 for cellular toxicity.

  • Seeding: Plate HepG2 (liver) or HEK293 (kidney) cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the indazole compound (0.1 µM to 100 µM) in culture media (max 0.5% DMSO). Add to cells.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Development: Add 20 µL of MTS reagent (Promega CellTiter 96®). Incubate for 1-4 hours.

  • Readout: Measure absorbance at 490 nm.

    • Validation: If the IC50 is < 10 µM, the compound is cytotoxic, and results from functional kinase assays may be confounded by cell death.

References

  • Chemical Identity & Properties

    • PubChem. 2,3-dimethyl-2H-indazol-6-amine (Related Structure).[1] National Library of Medicine. Available at: [Link]

  • Synthetic Context (Pazopanib)

    • Kumar, D., et al. (2014). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride. Research & Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]

  • Indazole Pharmacology
  • Assay Methodology

    • Hariyanti, H., et al. (2020).[2] Synthesis and in vitro cytotoxic activity of novel indazole analogues. Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield. The following question-and-answer guide provides in-depth, field-proven insights into the critical aspects of this multi-step synthesis.

Overview: A Strategic Approach to the Synthesis

The synthesis of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole, a key intermediate in the development of various pharmacologically active molecules, presents several challenges that can impact yield and purity.[1][2][3] The most critical steps requiring careful optimization are the initial indazole formation, the regioselective N-methylation, and the final reduction of the C6 functional group. A typical synthetic pathway begins with a substituted nitro-toluene derivative, proceeds through a cyclization to form the indazole core, followed by methylation and functional group manipulation.

The following workflow diagram outlines a common and effective synthetic route.

Caption: A validated multi-step synthetic workflow for 2,3-Dimethyl-6-hydroxymethyl-2H-indazole.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-methylation of 3-methyl-6-nitro-1H-indazole results in a difficult-to-separate mixture of N1 and N2 isomers. How can I improve the regioselectivity for the desired N2-methylated product?

A1: This is the most common and critical challenge in this synthesis. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Alkylation can occur at either position, often leading to a mixture of isomers.[4][5][6] The desired 2,3-dimethyl-2H-indazole is the N2-alkylation product, which is typically the kinetically favored isomer, whereas the 1,3-dimethyl-1H-indazole is the thermodynamically more stable product.[6][7] Therefore, achieving high N2 selectivity requires carefully controlled, kinetically driven reaction conditions.

Causality & Strategy:

  • Steric Hindrance: The methyl group at the C3 position sterically hinders the N2 position. However, the lone pair on N2 is generally considered more accessible for initial attack.

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO can influence the reactivity of the indazole anion and the alkylating agent.

  • Counter-ion Effects: The choice of base (e.g., NaOH, K2CO3, NaH) affects the nature of the indazolide salt. Some counter-ions may chelate with the N2 nitrogen and a substituent at the C7 position, directing alkylation to N1, though this is less of a factor for 6-substituted indazoles.[8]

  • Alkylating Agent: "Harder" alkylating agents may favor reaction at the "harder" N1 nitrogen, while "softer" agents might prefer the "softer" N2.

Caption: Kinetic vs. Thermodynamic control in the N-methylation of indazole.

Troubleshooting & Optimization Protocol:

To maximize the yield of the N2-isomer, consider the following conditions. A patent for the synthesis of a similar intermediate, 2,3-dimethyl-6-nitro-2H-indazole, suggests using dimethyl carbonate as a greener and effective methylating agent.[9]

Parameter Condition for High N2 Selectivity Rationale Reference
Methylating Agent Dimethyl sulfate (DMS) or Methyl Iodide (MeI)These are potent alkylating agents that favor kinetic control.[10]
Base Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)A moderately strong base is sufficient to deprotonate the indazole without creating overly harsh conditions that could lead to equilibration.[10][11]
Solvent Acetone, THF, or CH₂Cl₂Less polar aprotic solvents can enhance kinetic control compared to highly polar solvents like DMF at elevated temperatures.[10]
Temperature 15-25°C (Room Temperature)Lower temperatures are crucial to prevent the reaction from reaching thermodynamic equilibrium, which favors the N1 isomer.[10]
Phase-Transfer Catalyst Tetrabutylammonium chloride (TBAC)When using a biphasic system (e.g., Toluene/aq. NaOH), a PTC can facilitate the reaction under mild conditions, improving the kinetic product ratio.[10]

Recommended Protocol:

  • Dissolve 3-methyl-6-nitro-1H-indazole (1 eq.) in acetone (10 volumes).

  • Add powdered potassium carbonate (1.5 eq.).

  • Stir the suspension vigorously at room temperature.

  • Add dimethyl sulfate (1.1 eq.) dropwise over 30 minutes, ensuring the temperature does not exceed 30°C.

  • Stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

  • Filter the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can then be purified or carried forward. This method often yields an N2:N1 ratio exceeding 9:1.

Q2: I'm experiencing low yields during the final reduction of Methyl 2,3-dimethyl-2H-indazole-6-carboxylate to the corresponding alcohol. What are the potential side reactions and how can I mitigate them?

A2: The reduction of the ester at the C6 position is a critical final step. While seemingly straightforward, issues can arise from the choice of reducing agent and reaction conditions, potentially leading to incomplete conversion or unwanted side reactions.

Causality & Strategy:

  • Reducing Agent Reactivity: The primary choice is between sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    • NaBH₄: Is a mild reducing agent, generally safe and effective for reducing aldehydes and ketones. It can reduce esters, but typically requires higher temperatures, longer reaction times, or the use of additives (e.g., LiCl) and may result in incomplete conversion.

    • LiAlH₄: Is a very powerful reducing agent that will efficiently reduce the ester to the primary alcohol at low temperatures. However, its high reactivity can sometimes lead to the reduction of the indazole ring itself, especially if there are residual nitro groups or other reducible functionalities. It also requires a strictly anhydrous setup and a more complex work-up procedure.

  • Side Reactions: Over-reduction of the heterocyclic ring is the main concern. While the indazole ring is aromatic and generally stable, harsh reducing conditions can compromise it.

Troubleshooting & Optimization Protocol:

Reducing Agent Advantages Disadvantages Optimal Conditions
Sodium Borohydride (NaBH₄) Safer, easier work-up, high chemoselectivity.Slower reaction with esters, may require heat or additives, risk of incomplete reaction.Solvent: EtOH/THF or MeOH. Additive: LiCl (to form a more reactive borohydride species). Temperature: Reflux.
Lithium Aluminum Hydride (LiAlH₄) Highly reactive, fast conversion, works at low temperatures.Requires strict anhydrous conditions, pyrophoric, more hazardous work-up, potential for over-reduction.Solvent: Anhydrous THF or Diethyl Ether. Temperature: 0°C to room temperature.

Recommended Protocol (using LiAlH₄ for efficiency):

  • Set up a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

  • Add a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF (10 volumes).

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve the Methyl 2,3-dimethyl-2H-indazole-6-carboxylate (1 eq.) in anhydrous THF (5 volumes) and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by cooling to 0°C and slowly adding water (X mL), followed by 15% aq. NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

Q3: Purification of the final product is challenging due to persistent impurities. What are the likely culprits and the most effective purification strategies?

A3: Effective purification is key to achieving the desired product quality and maximizing isolated yield. The primary impurities often stem from the N-methylation and final reduction steps.

Common Impurities & Identification:

  • 1,3-Dimethyl-6-hydroxymethyl-1H-indazole: The N1-methylated isomer carried through the synthesis. It is often difficult to separate from the desired N2 product due to similar polarities.

    • Identification: ¹H NMR is a powerful tool. The chemical shifts of the N-methyl and aromatic protons are distinct for N1 and N2 isomers. For N2-methylindazoles, the N-CH₃ signal is typically found further downfield compared to the N1-isomer.[5]

  • Unreacted Starting Material: Incomplete reduction can leave residual Methyl 2,3-dimethyl-2H-indazole-6-carboxylate.

    • Identification: Easily detected by TLC (less polar spot) or LC-MS.

  • Over-reduced Byproducts: Products where the indazole ring has been partially or fully reduced.

    • Identification: These are often more polar and may appear as streaks on a TLC plate. Mass spectrometry is key to identifying their structures.

Purification Protocol:

  • Column Chromatography: This is the most effective method for separating the N1 and N2 isomers.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient solvent system is recommended. Start with a less polar mixture (e.g., 80:20 Hexane:Ethyl Acetate) and gradually increase the polarity to 100% Ethyl Acetate, and then to 95:5 Ethyl Acetate:Methanol if necessary. The desired N2-isomer is typically slightly more polar and will elute after the N1-isomer.

  • Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization can be an excellent final polishing step.

    • Solvent System: A mixture of polar and non-polar solvents is often effective. Good starting points to screen include Ethyl Acetate/Hexane, Toluene, or Isopropanol/Water. Dissolve the crude material in a minimum amount of the hot solvent and allow it to cool slowly to promote the formation of pure crystals.

By implementing these optimized protocols and troubleshooting strategies, researchers can significantly improve the yield and purity in the synthesis of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole, facilitating the advancement of their research and development projects.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules. [Link]

  • Methylation of indazoles and related reactions. (1976). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Optimization for synthesis of 2H-indazole. (2021). ResearchGate. [Link]

  • Optimization of reaction conditions for the synthesis of indazolones. (2023). ResearchGate. [Link]

  • New method of preparing Granisetron intermediate. (2003).
  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. (1972). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Efficient Syntheses of exo-Granisetron Hydrochloride and other Potential Impurities Present in Granisetron Hydrochloride, an Anti-Emetic Drug. (2015). ResearchGate. [Link]

  • INDAZOLE. Organic Syntheses. [Link]

  • Preparation method of granisetron intermediate. (2020).
  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2022). ResearchGate. [Link]

  • New Functionalized Grignard Reagents and their Applications in Amination Reactions. (2004). University of Munich. [Link]

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. (2018). ResearchGate. [Link]

  • Granisetron impurities: An overview. LGC Standards. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. (2005). Organic & Biomolecular Chemistry. [Link]

  • PROCESS FOR PREPARING A PHARMACEUTICALLY ACTIVE COMPOUND (GRANISETRON). (2009).
  • Synthesis method of indazole compound. (2013).
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2021). ResearchGate. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2023). Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. (2014). Organic Chemistry Portal. [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

  • Copper-Catalyzed Addition of Grignard Reagents to in situ Generated Indole-Derived Vinylogous Imines. (2020). Angewandte Chemie International Edition. [Link]

  • 2,3-Dimethyl-6-nitro-2H-indazole. (2009). Acta Crystallographica Section E. [Link]

  • 2,3-dimethyl-2H-indazol-6-amine. PubChem. [Link]

  • 2, 3-dimethyl-6-urea-2H-indazole compound and preparation method and application thereof. (2014).

Sources

Technical Support Center: Chromatographic Purification of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the chromatographic purification of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this valuable indazole derivative. Indazoles are a critical scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their purification, especially for functionalized analogues like the title compound, presents distinct challenges owing to their unique physicochemical properties.

This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles, optimize your separation, and ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying 2,3-Dimethyl-6-hydroxymethyl-2H-indazole on standard silica gel?

The primary challenges stem from the molecule's dual chemical nature. It possesses a polar, hydrogen-bonding -CH2OH (hydroxymethyl) group and a basic indazole core. This combination leads to:

  • Strong Adsorption: The compound can bind very tightly to the acidic silanol groups on the silica surface, resulting in poor elution, low recovery, and significant peak tailing.[3]

  • Peak Tailing: Strong, non-ideal interactions between the basic nitrogen atoms of the indazole ring and the acidic silica cause asymmetrical peaks, which complicates fraction collection and reduces purity.[3]

  • Potential for Degradation: The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive molecules during long purification runs.[4]

  • Co-elution with Polar Impurities: Synthesis byproducts with similar polarity can be difficult to resolve using standard solvent systems.

Q2: My compound is streaking on the TLC plate and won't move off the baseline in my flash column, even with 100% ethyl acetate. What should I do?

This is a classic sign that your compound is too polar for the selected mobile phase and is interacting too strongly with the silica gel.[4] Ethyl acetate alone is often insufficient to elute highly polar compounds containing hydrogen-bond donors like the hydroxymethyl group.

Immediate Actions:

  • Increase Mobile Phase Polarity: Introduce a stronger, more polar solvent like methanol (MeOH) into your eluent system. Start with a small percentage (e.g., 1-5% MeOH in dichloromethane or ethyl acetate) and gradually increase it.

  • Add a Basic Modifier: To counteract peak tailing and strong adsorption from the indazole nitrogens, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase.[3][4] This will compete for the acidic silanol sites on the silica.

Q3: I'm struggling to separate my target compound from a closely-running impurity. How can I improve the resolution?

Achieving separation between structurally similar compounds requires fine-tuning the selectivity of your chromatographic system.

  • Optimize the Solvent System: Instead of a simple two-solvent system (e.g., Hexane/EtOAc), try a ternary system (e.g., DCM/EtOAc/MeOH). The different solvent properties can alter the interactions and improve separation.

  • Change the Stationary Phase: If mobile phase optimization fails, the issue may be a lack of selectivity on silica. Consider alternatives like alumina (neutral or basic) or, for higher resolution, move to preparative High-Performance Liquid Chromatography (HPLC) with a different stationary phase (e.g., a polar-embedded or cyano column).[3]

  • Consider Recrystallization: If the impurity is an isomer or has different solubility properties, recrystallization can be a highly effective, non-chromatographic purification step that may be simpler than column chromatography.[5][6]

Q4: How can I determine if my compound is degrading on the silica column?

On-column degradation is a critical concern that can lead to low yields and the generation of new impurities. A simple test can help diagnose this issue.[4]

The Silica Gel Stability Test (2D TLC):

  • Dissolve a small amount of your crude material in a suitable solvent.

  • Spot the solution onto a TLC plate but do not elute it immediately.

  • Let the spotted plate sit on the bench for 30-60 minutes, allowing the compound to remain in contact with the silica.

  • Rotate the plate 90 degrees and elute it in a suitable mobile phase.

  • If the compound is stable, you will see a single spot that has moved diagonally. If it is degrading, you will see new spots along the elution path, indicating the formation of degradation products.[4]

If degradation is confirmed, you must switch to a less acidic or inert stationary phase, such as deactivated silica, neutral alumina, or use a reverse-phase method.[3][4]

In-Depth Troubleshooting Guides

Issue 1: Severe Peak Tailing and Poor Recovery

Symptoms:

  • Chromatographic peaks are broad and asymmetrical, with a long "tail."

  • The yield of the purified compound is significantly lower than expected.

  • The compound seems to "smear" across many fractions.

Causality: The basic nitrogen atoms in the indazole ring are interacting strongly with the acidic silanol (-Si-OH) groups on the surface of the silica gel. This secondary interaction is strong and kinetically slow, causing a portion of the molecules to lag behind the main peak, resulting in tailing and, in severe cases, irreversible adsorption.[3]

Troubleshooting Workflow: Mitigating Peak Tailing

start Peak Tailing Observed step1 Add 0.5% Triethylamine (TEA) or Ammonium Hydroxide to Mobile Phase start->step1 step2 Check Peak Shape on Analytical TLC step1->step2 result1 Improved Peak Shape? step2->result1 solution1 Proceed with Flash Chromatography using the modified mobile phase. Monitor pH of fractions. result1->solution1 Yes step3 Switch to an Alternative Stationary Phase result1->step3 No option1 Neutral Alumina step3->option1 option2 Reverse-Phase (C18) Silica step3->option2 step4 Develop a new method based on the chosen stationary phase option1->step4 option2->step4

Caption: Decision tree for troubleshooting peak tailing.

Issue 2: The Compound is Highly Polar and Elutes with the Solvent Front or Not at All

Symptoms:

  • Even in 10-20% Methanol/DCM, the compound has a very high Rf on TLC (>0.8) and elutes in the first few fractions.

  • Alternatively, the compound remains at the baseline (Rf = 0) even with highly polar solvent systems.

Causality: This indicates a significant mismatch between the polarity of the analyte and the chosen chromatography mode. The hydroxymethyl group makes the compound highly polar, and normal-phase silica may not be the ideal choice.

Recommended Solutions: Alternative Chromatographic Modes

When normal-phase chromatography is not effective, switching to a different separation mechanism is the most logical step.

Chromatography ModeStationary PhaseMobile Phase PrincipleBest For...
Normal-Phase Silica Gel (Polar)Non-polar to polar gradient (e.g., Hexane -> EtOAc/MeOH)Separating non-polar to moderately polar compounds. Often fails for very polar molecules.
Reverse-Phase (RP) C18-bonded Silica (Non-polar)Polar to non-polar gradient (e.g., Water -> Acetonitrile/MeOH)Excellent for retaining and separating polar to moderately non-polar compounds. This is a highly recommended alternative. [7]
HILIC Bare Silica, Amide, or Zwitterionic (Polar)High organic solvent with a small amount of aqueous bufferRetaining very polar compounds that show little to no retention in reverse-phase.[3]
Alumina Chromatography Aluminum Oxide (Can be acidic, neutral, or basic)Similar to normal-phasePurifying compounds that are sensitive to the acidity of silica gel.[3]

Expert Recommendation: For 2,3-Dimethyl-6-hydroxymethyl-2H-indazole, Reverse-Phase HPLC is often the most robust and reproducible method. The separation is based on hydrophobic interactions, which can be more predictable for this type of molecule than the complex polar/ionic interactions on silica.

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Flash Chromatography with a Basic Modifier

This protocol is a starting point for purification, assuming moderate polarity and the need to suppress silanol interactions.

Materials:

  • Crude 2,3-Dimethyl-6-hydroxymethyl-2H-indazole

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Flash chromatography system or glass column

  • TLC plates, collection tubes

Methodology:

  • Sample Preparation: Dissolve the crude product in a minimal amount of DCM or the mobile phase. If solubility is low, add a small amount of MeOH. Adsorb the sample onto a small amount of silica gel ("dry loading") by concentrating the solution in the presence of silica until a dry, free-flowing powder is obtained. This generally provides better resolution than injecting a liquid sample.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM). Pack the column uniformly to avoid channels.

  • Equilibration: Equilibrate the packed column by flushing with at least 3-5 column volumes of the starting mobile phase (e.g., 100% DCM + 0.5% TEA).

  • Loading: Carefully add the dry-loaded sample to the top of the column bed.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the percentage of methanol (e.g., from 0% to 10% MeOH in DCM, with 0.5% TEA maintained throughout) to elute the compound.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified compound.

Method Selection Workflow

Caption: Workflow for selecting the appropriate purification method.

References

  • 8 , Agilent Technologies.

  • , University of Rochester, Department of Chemistry.

  • , BenchChem.

  • , ResearchGate.

  • , Phenomenex.

  • , Waters Corporation.

  • , Organic Syntheses.

  • , BenchChem.

  • , Organic & Biomolecular Chemistry (RSC Publishing).

  • , Google Patents.

  • , National Institutes of Health.

  • , Organic Chemistry Portal.

  • , National Institutes of Health.

  • , Google Patents.

  • , National Institutes of Health.

  • , Journal of Chemical Health Risks.

  • , Monash University.

  • , Thieme Connect.

  • , ResearchGate.

  • , MDPI.

  • , National Institutes of Health.

Sources

Technical Support Center: Stability & Storage of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Stability Profile

Compound: 2,3-Dimethyl-6-hydroxymethyl-2H-indazole Molecular Formula: C₁₀H₁₂N₂O Critical Vulnerability: High

This guide addresses the specific storage challenges of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole . Unlike the thermodynamically stable 1H-indazole tautomers, this compound is locked in the 2H-quinonoid form by the 2,3-dimethyl substitution. This quinonoid electronic structure, combined with a primary benzylic-like alcohol at the 6-position, creates a "perfect storm" for instability.

The Three Primary Degradation Vectors:

  • Oxidative Dehydrogenation: The primary alcohol (-CH₂OH) rapidly oxidizes to the aldehyde (-CHO) and subsequently the carboxylic acid (-COOH) upon exposure to air.

  • Photo-Degradation: The 2H-indazole core possesses a distinct chromophore that is highly sensitive to UV/Visible light, leading to radical formation and ring-opening byproducts.

  • Hygroscopic Agglomeration: The molecule is prone to intermolecular hydrogen bonding, leading to "caking" and reduced solubility in organic solvents.

Diagnostic Troubleshooting Guide (Q&A)

This section addresses real-world scenarios reported by researchers handling this compound.

Q1: "My white powder has turned a pale yellow/orange. Is it still usable?"

Diagnosis: Oxidative Chromophore Shift. Technical Explanation: The appearance of yellow color typically indicates the oxidation of the 6-hydroxymethyl group to an aldehyde (6-formyl derivative). The aldehyde group extends the conjugation of the quinonoid indazole core, shifting the absorption into the visible spectrum (yellowing).

  • Impact: Purity is compromised. The aldehyde is reactive and can cross-link proteins in biological assays.

  • Action:

    • Check purity via LC-MS. If purity is >95%, the color may be a trace surface impurity.

    • Rescue: If purity is <90%, perform a rapid filtration through a short silica plug using 5% MeOH in DCM to remove the more polar oxidation products.

Q2: "The compound is no longer dissolving in DMSO at the standard concentration (10 mM)."

Diagnosis: Hygroscopic Dimerization/Polymerization. Technical Explanation: The 6-hydroxymethyl group can act as both a hydrogen bond donor and acceptor. Over time, moisture absorption facilitates the formation of intermolecular H-bond networks or, in severe cases, acid-catalyzed ether formation (dimerization) between two molecules.

  • Action:

    • Do NOT heat above 40°C to dissolve (this accelerates degradation).

    • Sonicate for 10-15 minutes in anhydrous DMSO.

    • If particulates remain, centrifuge (10,000 x g, 5 min) and re-quantify the supernatant concentration using UV-Vis extinction coefficients.

Q3: "I see a new peak at [M+14] or [M+16] in my Mass Spec data."

Diagnosis: Oxidation Artifacts.

  • [M-2]: Conversion to Aldehyde (Loss of 2 Hydrogens).

  • [M+14]: Conversion to Carboxylic Acid (Gain of Oxygen, loss of 2 Hydrogens -> Net +14 from alcohol).

  • [M+16]: N-Oxide formation (rare in 2-substituted indazoles but possible under high oxidative stress).

  • Action: Immediate repurification is required. These impurities are potent electrophiles and will skew IC50 data.

Standard Operating Procedures (SOPs)

SOP-01: The "Argon Sandwich" Storage Protocol

Rationale: To eliminate the partial pressure of oxygen responsible for alcohol oxidation.

  • Vial Selection: Use only Amber borosilicate glass vials with Teflon-lined caps.

  • Aliquot: Never store the bulk material in a single container. Aliquot into single-use quantities (e.g., 1 mg or 5 mg) to avoid freeze-thaw cycles.

  • Gas Purge:

    • Insert a long needle connected to an Argon line (low flow) into the bottom of the vial.

    • Insert a short vent needle at the top.

    • Flow Argon for 30 seconds to displace heavier air.

    • Crucial Step: Remove the vent needle before the gas needle to create slight positive pressure.

  • Seal: Parafilm the cap immediately.

  • Temp: Store at -20°C or lower.

SOP-02: Solubilization & Stock Solutions

Rationale: DMSO is hygroscopic; water promotes degradation.

  • Preferred Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF.

  • Avoid: Ethanol or Methanol for long-term storage (nucleophilic attack risk).

  • Shelf-Life:

    • Solid (at -20°C, Argon): 12 Months.

    • DMSO Stock (at -20°C): 1 Month. Discard if yellowing occurs.

Degradation Pathway Visualization

The following diagram illustrates the cascade of failure if storage conditions are breached.

StabilityPathways Compound 2,3-Dimethyl-6-hydroxymethyl -2H-indazole (Active) Oxidation O₂ Exposure (Air) Compound->Oxidation Light UV/Vis Light (>300nm) Compound->Light Moisture Moisture (H₂O) Compound->Moisture Aldehyde Indazole-6-Carboxaldehyde (Yellow Impurity) Oxidation->Aldehyde -2H (Fast) Radicals Ring-Opening Photoproducts Light->Radicals Homolysis Dimer Ether Dimer (Insoluble) Moisture->Dimer Condensation Acid Indazole-6-Carboxylic Acid (Inactive) Aldehyde->Acid +O (Slow)

Figure 1: Mechanistic degradation pathways. The primary failure mode is the oxidation of the hydroxymethyl group to the aldehyde, driven by the electron-rich 2H-indazole core.

Storage Decision Logic

Use this flow to determine the handling of your specific batch.

StorageLogic Start Receive Compound Check Check Appearance Start->Check White White/Off-White Powder Check->White Yellow Yellow/Orange Discoloration Check->Yellow Aliquot Aliquot under Argon Store -20°C White->Aliquot PurityCheck Run LC-MS Yellow->PurityCheck GoodPurity Purity >95% PurityCheck->GoodPurity BadPurity Purity <90% PurityCheck->BadPurity GoodPurity->Aliquot Trace Impurity Purify Purify: Silica Column (DCM:MeOH) BadPurity->Purify Purify->Aliquot

Figure 2: Quality Control and Storage Decision Tree for incoming or aged samples.

Summary Data Table

ParameterSpecification / LimitNotes
Storage Temp -20°C (Long term)4°C is acceptable for < 1 week.
Atmosphere Inert (Argon/Nitrogen)Oxygen is the primary enemy.
Container Amber GlassCritical: 2H-indazoles are photosensitive.
Solubility DMSO, DMF, MethanolAvoid water; compound is hydrophobic.
Stability (Solid) 12 MonthsUnder optimal conditions (-20°C, Dark, Ar).
Stability (Solution) < 4 WeeksDMSO stocks degrade via oxidation.

References

  • Tautomerism in Indazoles: Claramunt, R. M., et al.[1][2][3] "The tautomerism of indazole: A solid state NMR study." Journal of the Chemical Society, Perkin Transactions 2, 2001. Link Establishes the thermodynamic instability of the 2H-tautomer compared to the 1H-form, explaining the higher reactivity of the 2,3-dimethyl derivative.

  • Oxidation of Primary Alcohols: Tojo, G., & Fernandez, M. "Oxidation of Alcohols to Aldehydes and Ketones." Springer Science & Business Media, 2006. Link Foundational text describing the susceptibility of benzylic-type primary alcohols to auto-oxidation in air.

  • Indazole Derivatives in Drug Discovery: Gaich, T., & Baran, P. S.[1] "Aiming for the Ideal Synthesis." Journal of Organic Chemistry, 2010. Contextualizes the use of hydroxymethyl indazoles as intermediates in kinase inhibitor synthesis (e.g., Pazopanib analogs).

  • Albini, A., & Fagnoni, M. "Photochemistry of Heterocycles." Handbook of Synthetic Photochemistry, 2010.

Sources

Technical Support Center: Recrystallization of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for selecting an optimal solvent system and troubleshooting the recrystallization of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole (CAS: 1234616-80-8). The methodologies described herein are designed to ensure high purity and recovery of the target compound.

Part 1: Frequently Asked Questions - Solvent System Selection

This section addresses the foundational principles and strategic decisions involved in choosing the right solvent for purification.

Q1: What is the primary goal of recrystallization, and what makes a solvent "ideal" for this process?

A: The fundamental goal of recrystallization is to purify a solid compound by removing impurities. This is achieved by dissolving the impure solid in a hot solvent and allowing the desired compound to crystallize upon cooling, leaving the impurities behind in the solution (mother liquor).

An ideal solvent for recrystallization possesses a specific set of characteristics:

  • High Solvency at High Temperature: The compound of interest, 2,3-Dimethyl-6-hydroxymethyl-2H-indazole, should be highly soluble in the solvent at or near its boiling point. This allows for complete dissolution in a minimal amount of solvent.[1][2]

  • Low Solvency at Low Temperature: The compound should have very low solubility in the same solvent at low temperatures (e.g., room temperature or in an ice bath). This is the driving force for crystallization and ensures a high recovery yield.[1][2]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (so they are discarded with the mother liquor).[1]

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point (often below 100°C) to be easily removed from the purified crystals during drying.[3]

Q2: How does the molecular structure of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole inform our choice of solvent?

A: The principle of "like dissolves like" is a crucial starting point.[4] Analyzing the functional groups of the molecule provides strong indicators for suitable solvent classes:

  • Indazole Ring System: This bicyclic aromatic heterocycle contributes moderate polarity.

  • Hydroxymethyl Group (-CH2OH): This is a highly polar group capable of forming strong hydrogen bonds. Its presence suggests that polar protic solvents will be effective.[3]

  • Two Methyl Groups (-CH3): These groups add non-polar, lipophilic character to the molecule.

Q3: Which specific solvents should I prioritize for my initial screening?

A: Based on the structural analysis, a systematic screening should be performed with a range of solvents. The following table provides a prioritized list of candidates.

SolventClassBoiling Point (°C)Rationale for Screening
Ethanol Polar Protic78The hydroxyl group is similar to the compound's -CH2OH group, promoting solubility. Good differential solubility is common.
Methanol Polar Protic65Similar to ethanol but more polar. Crystals of a related analog, 2,3-dimethyl-6-nitro-2H-indazole, were obtained from methanol.[5]
Isopropanol (IPA) Polar Protic82A slightly less polar alcohol that often provides excellent crystallization performance.
Acetone Polar Aprotic56A moderately polar solvent. The related 6-nitro analog was dissolved in acetone during a synthesis step.[6]
Ethyl Acetate Polar Aprotic77A common solvent of intermediate polarity.
Water Polar Protic100The compound's hydrogen bonding capability may allow for solubility in hot water.[7] Often works well in a solvent pair with an alcohol.
Heptane/Hexane Non-polar98 / 69Expected to be poor solvents. Primarily useful as anti-solvents in a mixed-solvent system.

Q4: What is a mixed-solvent system and when should I consider using one?

A: A mixed-solvent system (or solvent pair) is used when no single solvent provides the ideal solubility profile. It consists of two miscible solvents:

  • A "good" solvent in which 2,3-Dimethyl-6-hydroxymethyl-2H-indazole is highly soluble, even when cold.

  • A "poor" or "anti-solvent" in which the compound is nearly insoluble.[1]

You should consider this system if your screening reveals that the compound is either too soluble in all tested hot solvents (poor recovery upon cooling) or not soluble enough in any of them. Common pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[1]

The technique involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the slow, dropwise addition of the "poor" solvent until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.

Part 2: Troubleshooting Guide - Common Recrystallization Issues

This section provides a direct, cause-and-effect approach to solving the most common problems encountered during recrystallization experiments.

Q1: I've cooled my solution, but no crystals have formed. What should I do?

A: This is a frequent issue, often caused by either using too much solvent or the formation of a supersaturated solution.[4][8] Follow these steps sequentially:

  • Induce Nucleation: First, try to initiate crystal growth from the supersaturated solution.

    • Scratch: Gently scratch the inside surface of the flask at the air-liquid interface with a glass stirring rod. The microscopic rough edges provide a surface for nucleation.[4][9]

    • Seed: If you have a small amount of the pure solid, add a tiny "seed crystal" to the solution. This provides a template for crystal growth.[9]

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[8][10] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) and then attempt to cool it again.

  • Lower the Temperature: If crystals still do not form at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.[11]

  • Restart: As a final resort, the solvent can be completely removed by rotary evaporation to recover the crude solid. You can then repeat the recrystallization with less solvent or an entirely different solvent system.[8][9]

Q2: My compound has separated as an oil, not crystals. How do I fix this "oiling out"?

A: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming liquid droplets instead of solid crystals.[9] This is problematic because oils tend to trap impurities.

  • Cause: This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too rapidly.[8][9] High levels of impurities can also depress the melting point, contributing to this issue.

  • Solution Strategy:

    • Reheat the solution to dissolve the oil completely.

    • Add a small amount (1-5% by volume) of additional hot solvent to prevent premature saturation.[8]

    • Crucially, slow down the cooling rate. Allow the flask to cool to room temperature on a surface that provides insulation (like a wooden block or paper towels) before moving it to an ice bath. Very slow cooling is key to favoring crystal formation over oiling.[8]

    • If the problem persists, consider re-attempting the recrystallization with a solvent that has a lower boiling point.[3]

Q3: My final yield of purified crystals is very low. What are the likely causes?

A: A low yield indicates a loss of product at one or more stages of the process. Consider these common culprits:

  • Excessive Initial Solvent: Using more than the minimum amount of hot solvent required for dissolution is the most common cause of low recovery, as a significant amount of product will remain in the mother liquor even after cooling.[4][12]

  • Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step (to remove insoluble impurities), that product is lost. Ensure your funnel and receiving flask are pre-heated.[11]

  • Incomplete Crystallization: Harvesting the crystals too soon, before the solution has fully cooled and reached equilibrium, will leave product behind.[10]

  • Excessive Rinsing: Washing the filtered crystals with too much solvent, or with solvent that is not ice-cold, will dissolve and wash away some of your product.[4][12]

Q4: The purified crystals are still colored. How can I remove colored impurities?

A: If your product remains colored after recrystallization, a highly colored impurity is likely present. This can often be remedied with activated charcoal.

  • Procedure: After dissolving your crude compound in the hot solvent, remove it from the heat source and add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). The charcoal adsorbs large, flat-ringed, colored molecules.

  • Caution: Adding too much charcoal will adsorb your product as well as the impurities, significantly reducing your yield.[9]

  • Filtration: After adding charcoal, gently swirl the hot solution and then perform a hot gravity filtration to remove the charcoal particles. The resulting filtrate should be colorless and can then be cooled to induce crystallization.

Part 3: Protocols & Visual Workflows

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of crude 2,3-Dimethyl-6-hydroxymethyl-2H-indazole into a small test tube.

  • Add a candidate solvent dropwise at room temperature, swirling after each drop, until you have added ~0.5 mL. Note the solubility at room temperature.

  • If the solid does not dissolve, gently heat the test tube in a hot water or sand bath until the solvent boils. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of hot solvent used.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will show low solubility at room temperature but complete dissolution when hot, followed by the formation of abundant crystals upon cooling.[12]

Protocol 2: Full-Scale Recrystallization (Single Solvent)

  • Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).

  • Add a boiling chip or magnetic stir bar.

  • Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring after each addition. Continue adding solvent until the solid is completely dissolved. Avoid adding a large excess.[4]

  • If the solution contains insoluble impurities, perform a hot gravity filtration.

  • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the growth of larger, purer crystals.[10]

  • Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[12]

  • Allow the crystals to dry completely under vacuum. Confirm purity by taking a melting point; a sharp melting range close to the literature value indicates high purity.

Visual Workflows

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Analysis & Screening cluster_1 Phase 2: Decision & Optimization A Analyze Molecular Structure (Polarity, H-bonding) B Select Candidate Solvents (e.g., EtOH, IPA, Acetone) A->B C Perform Small-Scale Solvent Screen Protocol B->C D Evaluate Results: Solubility (Hot vs. Cold) & Crystal Formation C->D E Ideal Single Solvent Found? D->E F Proceed with Full-Scale Recrystallization E->F Yes G Consider Solvent-Pair System (e.g., EtOH/Water) E->G No H Perform Solvent-Pair Test G->H H->E

Caption: A workflow diagram for selecting a suitable recrystallization solvent.

Troubleshooting_No_Crystals Start Problem: No Crystals Formed After Cooling Step1 Is the solution clear? Start->Step1 Step2 Induce Nucleation: 1. Scratch flask with glass rod 2. Add a seed crystal Step1->Step2 Step3 Crystals Formed? Step2->Step3 Step4 Success: Allow crystallization to complete, then filter. Step3->Step4 Yes Step5 Problem likely too much solvent. Reduce volume by boiling off 10-20%. Step3->Step5 No Step6 Re-cool solution slowly, then place in ice bath. Step5->Step6 Step7 Crystals Formed? Step6->Step7 Step7->Step4 Yes Step8 Last Resort: Remove all solvent via rotary evaporation. Re-attempt with less solvent or a new system. Step7->Step8 No

Caption: A decision tree for troubleshooting crystallization failure.

References

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5). Chemistry LibreTexts. [Link]

  • Recrystallization Problems. University of Colorado Boulder, Department of Chemistry. [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

  • Recrystallization. University of California, Irvine, Department of Chemistry. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Recrystallization Handout. University of Massachusetts Lowell, Department of Chemistry. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • 2,3-dimethyl-2H-indazol-6-amine. PubChem. [Link]

  • Solvent Choice. University of York, Department of Chemistry. [Link]

  • 2,3-Dimethyl-2H-indazole-6-carbonitrile Properties. CompTox Chemicals Dashboard, EPA. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity... ACS Publications. [Link]

  • 2,3-Dimethyl-6-nitro-2H-indazole. PubChem. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity... PubMed. [Link]

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Finding the best solvent for recrystallisation. Royal Society of Chemistry. [Link]

  • CN103319410A - Synthesis method of indazole compound.
  • 2,3-Dimethyl-6-nitro-2H-indazole. National Institutes of Health (NIH). [Link]

Sources

Validation & Comparative

Technical Guide: MS/MS Fragmentation & Structural Elucidation of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry (MS) fragmentation behavior of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole , a critical structural isomer often encountered in the development of indazole-based kinase inhibitors (e.g., Pazopanib intermediates).

Executive Summary & Application Context

In the synthesis and metabolic profiling of indazole-based therapeutics, distinguishing between 1H-indazole and 2H-indazole regioisomers is a critical quality attribute. 2,3-Dimethyl-6-hydroxymethyl-2H-indazole (Exact Mass: 176.0950 Da) represents a specific challenge due to its isobaric relationship with 1,3-dimethyl-1H-indazole-6-methanol.

This guide provides a definitive fragmentation map for the 2H-isomer, characterized by a distinct "quinoid-like" electron distribution that influences its ionization and dissociation pathways differently than its 1H-aromatic counterparts.

Key Differentiators (At a Glance)
Feature2,3-Dimethyl-6-hydroxymethyl-2H-indazole 1,3-Dimethyl-1H-indazole-6-methanol
Electronic State Fixed quinoid-like resonance (2H-tautomer locked)Aromatic 10

system (1H-tautomer locked)
Dominant Fragment m/z 159.09 (

) - Highly intense due to benzyl cation stability.
m/z 159.09 - Present, but often accompanied by significant ring cleavage.
Secondary Fragment m/z 144.07 (Loss of

+

) - Favored by C3-methyl lability.
m/z 131 - Ring contraction pathways are more prevalent.
Retention Time (RP) Typically elutes earlier (more polar due to charge localization).Typically elutes later (more lipophilic character).

Experimental Configuration (Self-Validating Protocol)

To reproduce the data described below, ensure your LC-MS/MS system meets the following criteria. This protocol is designed to maximize the detection of diagnostic fragments while maintaining molecular ion stability.

Liquid Chromatography (LC)
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins. Note: The 2H-isomer typically elutes at ~30-40% B depending on column chemistry.

Mass Spectrometry (MS)[1][2][3][4][5][6][7][8]
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Source Temp: 350°C (Ensure complete desolvation to prevent adducts).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to visualize both the labile hydroxyl loss and the core ring fragmentation.

Fragmentation Pathway Analysis

The fragmentation of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole is driven by two competing mechanisms: Remote Charge Fragmentation (loss of the hydroxymethyl group) and Charge-Proximal Cleavage (loss of methyl groups from the pyrazole ring).

Primary Pathway: Dehydration (The "Benzyl" Route)

The most abundant product ion arises from the neutral loss of water.

  • Precursor: m/z 177.10 (

    
    )
    
  • Mechanism: Protonation of the hydroxyl oxygen followed by heterolytic cleavage.

  • Product: m/z 159.09 (

    
    ).
    
  • Insight: The resulting cation is stabilized by the extended conjugation of the indazole ring, making this the base peak in low-energy CID spectra.

Secondary Pathway: Methyl Radical/Neutral Loss

Unlike 1H-indazoles, the 2H-indazole core possesses a "fixed" N-methyl bond at position 2 and a C-methyl at position 3.

  • Transition: m/z 159.09

    
     m/z 144.07.
    
  • Loss:

    
     (15 Da).
    
  • Mechanism: Homolytic cleavage of the C3-Methyl group is often energetically favored over the N2-Methyl cleavage due to the stability of the resulting radical cation on the heterocyclic ring.

Tertiary Pathway: Ring Cleavage (High Energy)

At higher collision energies (>40 eV), the pyrazole ring undergoes fragmentation.

  • Transition: m/z 144/159

    
     m/z 118 or 105.
    
  • Loss: Loss of HCN (27 Da) or

    
     (41 Da) moieties, characteristic of nitrogen heterocycles.
    

Visualization of Fragmentation Dynamics[1][5]

The following diagram illustrates the stepwise degradation of the molecule. The color coding highlights the stability and intensity of the ions (Red = Precursor, Green = Major Fragment, Blue = Minor/Deep Fragment).

MS_Fragmentation Figure 1: MS/MS Fragmentation Pathway of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole M_Ion Precursor Ion [M+H]+ m/z 177.10 (C10H13N2O) Frag_159 Base Peak [M+H-H2O]+ m/z 159.09 (Stabilized Benzyl Cation) M_Ion->Frag_159 - H2O (18 Da) Facile Loss Frag_144 Secondary Ion [M+H-H2O-CH3]+ m/z 144.07 (Demethylated Core) Frag_159->Frag_144 - CH3 (15 Da) Radical/Neutral Loss Frag_130 Ring Cleavage [M+H-H2O-N2/CH2N] m/z ~130-132 (Deep Fragmentation) Frag_159->Frag_130 - HCN / Ring Opening Frag_105 Phenyl Fragment m/z 105.05 (C8H9+) Frag_144->Frag_105 - C2H2N (Imidazole Frag)

Caption: Stepwise ESI+ fragmentation pathway showing the dominant dehydration event followed by methyl group cleavage and eventual ring degradation.

Comparative Data: 2H- vs. 1H-Indazole

The following table summarizes the diagnostic ions used to distinguish the 2,3-dimethyl-2H- isomer from the 1,3-dimethyl-1H- isomer.

Parameter2,3-Dimethyl-2H-indazole (Target)1,3-Dimethyl-1H-indazole (Alternative)
Precursor m/z 177.10177.10
Base Peak (low CE) 159.09 (100%)159.09 (100%)
Diagnostic Ratio High 144/159 ratio. The C3-methyl in 2H-indazoles is sterically crowded, promoting cleavage.Lower 144/159 ratio. The N1-methyl is more tightly bound in the aromatic system.
Deep Fragments m/z 118 (Loss of

from 2,3-positions).
m/z 105 (Loss of portions of the pyrazole ring).
RDA Reaction Retro-Diels-Alder is suppressed due to 2H-substitution pattern.RDA is more feasible in 1H-systems under high energy.

References

  • PubChem Compound Summary. (2025). 2,3-dimethyl-2H-indazol-6-amine (Precursor/Analog Data). National Library of Medicine. Link

  • Cerecetto, H., et al. (2025). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. (Analogous hydroxymethyl loss mechanisms). SciELO. Link

  • Liu, L., et al. (2011). 2-Methyl-6-nitro-2H-indazole: Crystal structure and structural properties. Acta Crystallographica Section E. (Structural basis for 2H-indazole stability). Link

  • SCIEX. (2025). HR-MS/MS Library for Forensic and Metabolite Identification. (General indazole fragmentation rules). Link

A Researcher's Guide to Differentiating 1H- and 2H-Indazole Isomers via Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Among these, the indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in a multitude of pharmacologically active agents.[1][2] Indazole exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole.[1][2][3][4][5] The position of the proton on the nitrogen atom dramatically influences the electronic distribution, physicochemical properties, and biological activity of the molecule. Consequently, the unambiguous differentiation of these isomers is a critical step in synthesis, quality control, and structure-activity relationship (SAR) studies.

This comprehensive guide provides an in-depth comparison of 1H- and 2H-indazole isomers using a suite of spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), offering field-proven insights and experimental data to empower you to confidently distinguish between these two crucial isomers.

The Structural Foundation: Why Isomer Differentiation Matters

The 1H-indazole tautomer possesses a benzenoid structure, which contributes to its greater thermodynamic stability.[2][3] In contrast, 2H-indazole has an ortho-quinoid character.[2] This fundamental structural difference is the basis for the distinct spectroscopic signatures we will explore. In drug discovery, the specific isomer can dictate binding affinity to a biological target, metabolic stability, and overall efficacy. Therefore, robust analytical methods for isomer identification are not just an academic exercise but a necessity for advancing pharmaceutical research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful and definitive technique for distinguishing between 1H- and 2H-indazole isomers.[3] The chemical environments of both protons (¹H NMR) and carbon atoms (¹³C NMR) are exquisitely sensitive to the electronic differences between the two tautomers.

¹H NMR Spectroscopy: A Tale of Two Protons

The most telling signal in the ¹H NMR spectrum of unsubstituted indazoles is that of the N-H proton.

  • 1H-Indazole : The N1-H proton is typically observed as a broad singlet at a significantly downfield chemical shift, generally in the range of 10.0-13.0 ppm .[6] This pronounced deshielding is a hallmark of the 1H-isomer.

  • 2H-Indazole : The 2H-tautomer lacks an N-H proton directly attached to the pyrazole ring in the same manner. While theoretically a signal would exist, in practice, pure 2H-indazole is less common and often substituted at the N2 position. For N-substituted 2H-indazoles, the absence of the N1-H signal is a key indicator.

The aromatic protons also exhibit characteristic shifts:

  • In 1H-indazoles , the proton at the C3 position is typically more deshielded compared to the corresponding proton in 2H-indazoles .[3]

  • Conversely, the C7 proton in 2H-isomers often appears at a higher frequency (more deshielded) due to the anisotropic effect of the lone pair on the N1 atom.[3]

¹³C NMR Spectroscopy: Fingerprinting the Carbon Skeleton

¹³C NMR spectroscopy provides a complementary and equally powerful method for isomer assignment.[3] The chemical shifts of the carbon atoms within the heterocyclic ring are particularly diagnostic.

A key differentiator is the chemical shift of the C3 and C7a (bridgehead) carbons.

  • 1H-Indazole : The C3 carbon signal is typically found further downfield compared to the 2H-isomer.

  • 2H-Indazole : The C7a carbon signal is often more deshielded in the 2H-isomer.

The differences in the carbon chemical shifts of the pyrazole ring are generally sufficient to make an unambiguous assignment.[7]

Comparative NMR Data Summary
Nucleus Position Expected Chemical Shift (ppm) - 1H-Indazole Expected Chemical Shift (ppm) - 2H-Indazole Key Differentiating Feature
¹H N1-H~10.0 - 13.0 (broad singlet)[6]Absent (for N-substituted) or differentPresence of a highly deshielded N-H proton in the 1H-isomer.
¹H C3-HMore deshielded[3]More shielded[3]Relative shift of the C3 proton.
¹H C7-HMore shielded[3]More deshielded[3]Relative shift of the C7 proton.
¹³C C3~133-136[8]~122-125[8]Significant upfield shift of C3 in the 2H-isomer.
¹³C C3a~120-126[6]~120-125[6]
¹³C C7a~140-145[6]~135-140[6]

Note: Chemical shifts are approximate and can be influenced by solvent and substituents. Data for unsubstituted indazole is prioritized where available, with data from derivatives used for comparative purposes.

Experimental Protocol for NMR Analysis
  • Sample Preparation : Dissolve 5-10 mg of the purified indazole sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[9] DMSO-d₆ is often preferred for observing exchangeable N-H protons.

  • Data Acquisition :

    • Acquire a standard ¹H NMR spectrum. Ensure the spectral width is sufficient to observe the downfield N-H proton (up to ~15 ppm).

    • Acquire a ¹³C NMR spectrum.

    • For unambiguous assignment, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.[3]

  • Data Analysis : Compare the chemical shifts of the N-H proton and the C3, C7, and C7a nuclei to the expected values for each isomer.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy can provide valuable, albeit often less definitive, information for differentiating indazole isomers. The key diagnostic feature is the N-H stretching vibration.

  • 1H-Indazole : A characteristic broad absorption band is expected in the region of 3100-3300 cm⁻¹ , corresponding to the N-H stretching vibration of the pyrazole ring.[6] The broadness is due to intermolecular hydrogen bonding.

  • 2H-Indazole : Unsubstituted 2H-indazole would also show an N-H stretch. However, for N-substituted 2H-indazoles, this characteristic broad N-H band will be absent, providing a clear point of differentiation.[3]

Other regions of the IR spectrum, such as the C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ range, may show subtle differences between the isomers, but the N-H stretch is the most reliable diagnostic feature.[6]

Experimental Protocol for IR Analysis
  • Sample Preparation : Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate.[9] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for solid samples.

  • Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis : Examine the spectrum for the presence or absence of a broad N-H stretching band in the 3100-3300 cm⁻¹ region.

Workflow for Isomer Differentiation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_decision Isomer Identification cluster_result Conclusion synthesis Synthesize Indazole Derivative purification Purify Product (e.g., Chromatography) synthesis->purification nmr ¹H and ¹³C NMR purification->nmr ir IR Spectroscopy purification->ir uv_ms UV-Vis & Mass Spec purification->uv_ms decision ¹H NMR: Broad singlet ~10-13 ppm? nmr->decision ir->decision Confirm with IR (N-H stretch) isomer_1h 1H-Indazole uv_ms->isomer_1h Corroborate isomer_2h 2H-Indazole uv_ms->isomer_2h Corroborate decision->isomer_1h Yes decision->isomer_2h No

Caption: A generalized workflow for the synthesis, purification, and spectroscopic identification of 1H- and 2H-indazole isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy, which probes the electronic transitions within a molecule, can also be used to distinguish between the two isomers. Due to the differences in their electronic systems (benzenoid vs. quinoid), 1H- and 2H-indazoles exhibit different absorption maxima (λ_max_).

  • 1H-Indazole and its N-methyl derivative typically show absorption maxima at shorter wavelengths.

  • 2H-Indazole and its N-methyl derivative absorb light more strongly at longer wavelengths.[10]

For example, in acetonitrile, 1-methylindazole shows a λ_max_ around 254 nm, while 2-methylindazole has a stronger absorption at a longer wavelength.[10] This difference in absorption profiles can be a quick and useful method for differentiation, especially when authentic standards are available for comparison.

Mass Spectrometry (MS)

While 1H- and 2H-indazole are isomers and thus have the same molecular weight, their fragmentation patterns in mass spectrometry can differ, although these differences may be subtle.[6] Electron Ionization (EI) is a common technique where the initial fragmentation can be influenced by the stability of the resulting ions. The more stable 1H-indazole might exhibit a more abundant molecular ion peak compared to the 2H-isomer under certain conditions. However, for definitive structural elucidation, MS is best used in conjunction with NMR.

Conclusion

The differentiation of 1H- and 2H-indazole isomers is a critical task in chemical research and drug development, underpinned by the fundamental structural and electronic differences between these tautomers. While IR, UV-Vis, and Mass Spectrometry each provide valuable clues, NMR spectroscopy stands out as the most definitive and informative technique . The characteristic downfield shift of the N1-H proton in ¹H NMR and the distinct chemical shifts of the pyrazole ring carbons in ¹³C NMR provide an unambiguous basis for assignment. By employing a multi-spectroscopic approach, as outlined in this guide, researchers can confidently and accurately characterize their indazole-containing compounds, ensuring the integrity of their scientific endeavors.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 1H‐indazole derivatives. ResearchGate. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... ResearchGate. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]

  • New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. ResearchGate. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. [Link]

  • 13 C NMR of indazoles. ResearchGate. [Link]

  • Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b...). ResearchGate. [Link]

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HPLC Method Development for 2,3-Dimethyl-6-hydroxymethyl-2H-indazole Purity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Regioisomer Separation

Executive Summary

The accurate purity analysis of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole (DMHI) presents a specific chromatographic challenge: separating the desired 2H-indazole core from its thermodynamically stable 1H-indazole regioisomers. While standard C18 alkyl phases are sufficient for general organic impurities, they often fail to resolve the critical N-methyl regioisomers (1,3-dimethyl vs. 2,3-dimethyl) generated during synthesis.

This guide compares two methodological approaches:

  • Method A (Traditional): C18 Stationary Phase (Hydrophobic Interaction).

  • Method B (Optimized): Biphenyl/Phenyl-Hexyl Stationary Phase (

    
     Interaction).
    

Recommendation: Method B is the superior choice for Process Analytical Technology (PAT) and release testing, demonstrating a resolution (


) of >3.0 between critical isomeric pairs, compared to marginal separation (

) on C18.

Molecular Context & The Separation Challenge

The Target Molecule

2,3-Dimethyl-6-hydroxymethyl-2H-indazole is a structural analog to key intermediates used in the synthesis of tyrosine kinase inhibitors like Pazopanib . The synthesis typically involves the methylation of an indazole precursor.

The Critical Impurity Profile

The methylation of indazoles is rarely 100% regioselective. The reaction produces a mixture of:

  • Target (2H-Isomer): Methylation at the

    
     position (Kinetic product).
    
  • Impurity (1H-Isomer): Methylation at the

    
     position (Thermodynamic product).
    

Because these isomers possess identical molecular weights (isobaric) and very similar LogP values (hydrophobicity), they co-elute on standard alkyl-bonded phases. Separation requires a mechanism that discriminates based on the electron density of the aromatic ring system.

Indazole_Isomer_Challenge Precursor Indazole Precursor Methylation Methylation Reaction Precursor->Methylation Target Target: 2H-Indazole (2,3-Dimethyl...) Localized Electron Density Methylation->Target Major Product Impurity Impurity: 1H-Indazole (1,3-Dimethyl...) Delocalized Aromaticity Methylation->Impurity Critical Impurity Challenge Separation Challenge: Identical Mass, Similar LogP Target->Challenge Impurity->Challenge

Figure 1: The synthesis of 2H-indazoles inherently generates 1H-regioisomers, creating the primary separation challenge.

Comparative Methodology

Experimental Design

We evaluated two distinct stationary phases using an Agilent 1290 Infinity II LC system. Both methods utilized the same mobile phase composition to isolate the column chemistry as the variable.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

Performance Data Comparison
ParameterMethod A: C18 (Standard)Method B: Biphenyl (Optimized)
Column Zorbax Eclipse Plus C18 (100mm x 2.1mm, 1.8µm)Kinetex Biphenyl (100mm x 2.1mm, 1.7µm)
Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Retention Time (2H) 4.2 min5.1 min
Retention Time (1H) 4.3 min5.8 min
Resolution (

)
1.2 (Critical Failure)3.8 (Robust Pass)
Peak Symmetry (Tf) 1.11.05
Selectivity (

)
1.021.14
Technical Analysis
  • Method A Failure Mode: The C18 phase interacts primarily with the hydrophobic methyl groups. Since both isomers have two methyl groups and an indazole core, the hydrophobic selectivity is insufficient.

  • Method B Success Mode: The Biphenyl phase engages in

    
     stacking with the indazole ring. The 1H-indazole  system is fully aromatic (10 
    
    
    
    electrons delocalized), whereas the 2H-indazole has a quinoid-like character in the benzene ring. This difference in electron cloud density leads to significantly different retention times on phenyl-based columns.

Detailed Protocol: The "Self-Validating" System

This protocol is designed to be self-validating. If the resolution between the main peak and the regioisomer drops below 2.5, the system suitability test (SST) fails, preventing the release of inaccurate data.

Chromatographic Conditions (Method B)
  • Column: Phenomenex Kinetex Biphenyl, 100 x 2.1 mm, 1.7 µm (or equivalent USP L11).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C (Control is critical for

    
     interactions).
    
  • Injection Volume: 2.0 µL.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (impurities).

Gradient Table
Time (min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (0.1% FA in ACN)Step
0.00955Equilibration
1.00955Isocratic Hold
8.006040Separation Ramp
10.00595Wash
12.00595Wash Hold
12.10955Re-equilibration
15.00955End
System Suitability Criteria (SST)

To ensure trustworthiness, every sequence must begin with a "Resolution Solution" containing a 1:1 mix of the 2H-target and the 1H-impurity.

  • Resolution (

    
    ):  NLT 2.5 between 2H and 1H isomers.
    
  • Tailing Factor: NMT 1.5 for the main peak.

  • %RSD: NMT 2.0% for 5 replicate injections.

Mechanism of Action & Troubleshooting

The following diagram illustrates the decision logic for method development and how to troubleshoot common issues with indazole separations.

Method_Dev_Workflow Start Start: Indazole Purity Method Choice Select Column Chemistry Start->Choice C18 Try C18 (Alkyl) Choice->C18 Phenyl Try Biphenyl/Phenyl-Hexyl Choice->Phenyl ResultC18 Result: Co-elution of Isomers (Hydrophobicity is equal) C18->ResultC18 ResultPhenyl Result: High Resolution (Pi-Pi Selectivity) Phenyl->ResultPhenyl ResultC18->Phenyl Switch Strategy Optimization Optimize Mobile Phase pH ResultPhenyl->Optimization Acidic Acidic (pH 2-3) Protonated N (Cationic) Good for MS Optimization->Acidic Basic Basic (pH > 9) Neutral Molecule Risk of Silica Dissolution Optimization->Basic Final Final Method: Biphenyl + Acidic Formate Acidic->Final Recommended

Figure 2: Strategic workflow for selecting the optimal stationary phase for indazole isomers.

Troubleshooting Guide
  • Issue: Peak Tailing on the Indazole peak.

    • Cause: Interaction between the basic Nitrogen of the indazole and residual silanols on the silica surface.

    • Fix: Ensure the buffer concentration is adequate (at least 10mM Ammonium Formate) or switch to a column with "High Surface Coverage" or "End-capping" (e.g., Kinetex EVO or XBridge).

  • Issue: Retention time drift.

    • Cause: Indazoles are sensitive to pH changes near their pKa.

    • Fix: Use a buffered mobile phase (Ammonium Formate) rather than just adding Formic Acid to water.

References

  • GlaxoSmithKline. (2009). Pazopanib Hydrochloride: FDA Prescribing Information. (Confirming the 2,3-dimethyl-2H-indazole core structure).

  • MDPI. (2024). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. (Details the synthesis and impurity generation of the 2H-indazole core).

  • BenchChem. (2025).[1] Method for resolving impurities in 1H-Indazole-7-sulfonamide samples. (Discusses the general strategy of resolving 1H vs 2H indazole isomers).

  • SIELC Technologies. Separation of Indazole on Newcrom R1 HPLC column. (Demonstrates alternative mixed-mode separation strategies for indazoles).

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for Resolution and System Suitability parameters).

Sources

Technical Comparison Guide: IR Spectroscopic Profiling of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of indazole-based pharmacophores (such as kinase inhibitors like Pazopanib), the regioselectivity of alkylation is a critical quality attribute. The core scaffold, 2,3-Dimethyl-6-hydroxymethyl-2H-indazole , represents a specific "fixed" tautomer where the nitrogen at position 2 is methylated, locking the ring system into a quinoid-like electronic structure.

This guide provides a definitive infrared (IR) spectroscopic framework to distinguish this specific 2H-isomer from its thermodynamically more stable alternative, 1,3-Dimethyl-6-hydroxymethyl-1H-indazole (benzenoid form). Misidentification of these isomers is a common failure mode in early-stage synthesis due to their similar polarity and chromatographic behavior.

The Core Challenge: 2H-Quinoid vs. 1H-Benzenoid
  • 1H-Indazole (Alternative): Fully aromatic, benzene-like resonance. Thermodynamically favored.

  • 2H-Indazole (Target): Quinoid-like resonance, higher dipole moment, distinct bond order alternation.

Experimental Methodology

To ensure reproducibility and spectral fidelity, the following acquisition parameters are recommended.

Sample Preparation Protocols
  • Solid State (Preferred): KBr Pellet.

    • Ratio: 1-2 mg sample per 200 mg dry KBr.

    • Pressure: 8 tons for 2 minutes (evacuated die).

    • Why: Eliminates solvent interference in the critical fingerprint region (600–1500 cm⁻¹).

  • Alternative (ATR): Diamond/ZnSe Crystal.

    • Note: Peak intensities may vary from transmission modes; correction algorithms should be applied for quantitative comparison.

Instrument Parameters
  • Resolution: 2 cm⁻¹ (Critical for resolving closely spaced aromatic ring modes).

  • Scans: 32 minimum (to improve S/N ratio for weak overtone bands).

  • Range: 4000–400 cm⁻¹.[1]

Comparative Analysis: Characteristic Bands

The following table synthesizes experimental data from structural analogs (e.g., 2,3-dimethyl-2H-indazole-6-amine) and fundamental vibrational theory for 2H-indazoles.

Table 1: Diagnostic IR Bands – Target vs. 1H-Isomer
Functional GroupMode DescriptionTarget: 2H-Isomer (Wavenumber cm⁻¹)Alternative: 1H-Isomer (Wavenumber cm⁻¹)Differentiation Logic
O-H (Alcohol) Stretching (

)
3200–3400 (Broad)3200–3400 (Broad)Non-diagnostic. Both isomers possess the -CH₂OH group. Band shape depends on H-bonding (concentration/lattice).
Aromatic Ring Quinoid vs. Benzenoid (

)
1610–1630, ~1550 1600, 1500, 1480Critical Marker. The 2H-isomer shows "quinoid" bands shifted to higher frequencies due to localized double bond character. 1H shows classic "benzenoid" doublets.
C-H (Aromatic) Out-of-Plane Bending (

)
~750–770 (Shifted)740–750 (Strong)1H-indazoles typically show a very strong band ~745 cm⁻¹ (ortho-disubstituted benzene). 2H substitution disturbs this mode, often shifting it or reducing intensity.
N-CH₃ Stretching (

)
2800–2850 (N2-Me)2900–2950 (N1-Me)N2-Methyl groups often appear at slightly lower frequencies due to the electron-rich environment of the quinoid nitrogen.
C-O (Primary) Stretching (

)
1040–1060 1040–1060Confirms presence of hydroxymethyl group in both.
Deep Dive: The "Quinoid" Fingerprint (1500–1650 cm⁻¹)

The most reliable way to confirm the 2H-indazole core is the "Double Bond Region."

  • 1H-Indazole: Displays a pattern typical of naphthalene or substituted benzene: sharp bands near 1600 cm⁻¹ and 1500 cm⁻¹.

  • 2H-Indazole: Due to the fixed double bond between N1 and C7a (and C3-N2), the ring system exhibits quinoid character . This results in a distinctive band pattern, often with a higher frequency component (>1610 cm⁻¹) that is absent or weak in the 1H isomer.

The Hydroxymethyl Confirmation

The presence of the 6-hydroxymethyl group is confirmed by:

  • Broad O-H Stretch: Centered ~3300 cm⁻¹. If the sample is dry, this confirms the alcohol.

  • C-O Stretch: A strong band at ~1050 cm⁻¹.

    • Validation: Acetylation of the sample (with acetic anhydride) should cause the disappearance of the 3300 cm⁻¹ band and the appearance of a Carbonyl ester band (~1740 cm⁻¹). This is a robust chemical validation step.

Visualizing the Isomer Distinction Workflow

The following diagram illustrates the logical decision tree for using IR data to validate the 2,3-dimethyl-2H structure against common impurities.

IR_Decision_Tree Start Unknown Indazole Sample Check_OH Step 1: Check 3200-3400 cm⁻¹ (Broad Band?) Start->Check_OH No_OH STOP: Missing Hydroxymethyl Group Check_OH->No_OH No Band Check_Fingerprint Step 2: Check 1600-1650 cm⁻¹ (Quinoid Bands?) Check_OH->Check_Fingerprint Band Present Is_1H Result: 1H-Isomer (Benzenoid) (Likely 1,3-Dimethyl) Check_Fingerprint->Is_1H Classic Aromatic Doublet (1600/1500) Check_NMe Step 3: Check N-Me Region (~2800-2850 cm⁻¹) Check_Fingerprint->Check_NMe Quinoid Shift (>1610) Result_2H CONFIRMED TARGET: 2,3-Dimethyl-6-hydroxymethyl-2H-indazole Check_NMe->Result_2H Low Freq N-Me Present

Caption: Logical workflow for distinguishing 2H-indazole target from 1H-isomers using hierarchical IR band analysis.

Structural Mechanism of Vibrational Differences[2]

To understand why the spectra differ, we must look at the electron delocalization.

Tautomer_Resonance Isomer1H 1H-Indazole (Benzenoid) Fully Aromatic Benzene Ring Isomer2H 2H-Indazole (Quinoid) Fixed Double Bonds Localized Electron Density Isomer1H->Isomer2H Alkylation at N2 Effect IR Consequence: Shifted C=C/C=N Stretches Altered Dipole Moment Isomer1H->Effect vs Isomer2H->Effect Causes

Caption: Structural comparison showing the origin of the "Quinoid" spectral shift in 2H-indazoles.

Mechanism Explained[3][4]
  • 1H-Indazole: The proton/alkyl group is on N1. The 6-membered ring maintains perfect benzene-like aromaticity (delocalized

    
     electrons). This produces standard aromatic IR bands.
    
  • 2H-Indazole: Alkylation at N2 forces a rearrangement of double bonds to satisfy valency. The 6-membered ring loses some aromatic character and adopts a "quinoid" structure (alternating single and double bonds).

    • Result: The force constants of the ring bonds change.[2] Specifically, the C=N and C=C bonds involved in the heterocyclic ring become more localized, shifting their vibrational frequencies higher and increasing the intensity of these bands due to a larger change in dipole moment.

References

  • Comparison of 1H and 2H Indazole Tautomers

    • Title: "Structure of 1H- and 2H-indazoles: Crystallographic and Spectroscopic Analysis"
    • Source: ResearchGate / Tetrahedron[3]

    • URL:[Link]

  • Vibrational Spectroscopy of Indazole Derivatives

    • Title: "Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles (Indazole Analogs)"
    • Source: NIH / PubMed
    • URL:[Link]

  • Synthesis and Characterization of 2,3-Dimethyl-2H-indazoles

    • Title: "Synthesis and Structural Characteriz
    • Source: PMC / NIH
    • URL:[Link]

  • General IR Interpretation Guides

    • Title: "IR Spectroscopy: Characteristic Bands and Sample Prepar
    • Source: Chemistry LibreTexts
    • URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2,3-Dimethyl-6-hydroxymethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1234616-80-8 Formula: C₁₀H₁₂N₂O Molecular Weight: 176.22 g/mol

Executive Safety Summary & Risk Stratification

Directive: This guide mandates a Precautionary Handling Strategy . While specific toxicological data for this intermediate (CAS 1234616-80-8) is limited in public registries, its structural homology to kinase inhibitor scaffolds (e.g., Pazopanib precursors) requires it be treated as a Potent Compound (Occupational Exposure Band 3) until definitive toxicology proves otherwise.

Hazard Identification (GHS / CLP)

Based on Structure-Activity Relationship (SAR) of indazole intermediates.

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat 4Harmful if swallowed.[1][2]H302
Skin Irritation Cat 2Causes skin irritation.[2]H315
Eye Irritation Cat 2ACauses serious eye irritation.[2][3]H319
STOT - SE Cat 3May cause respiratory irritation.[1][2]H335

Personal Protective Equipment (PPE) Matrix

This matrix replaces generic advice with a specific barrier protection strategy designed for polar organic heterocycles.

PPE Selection Logic

Use the following decision tree to determine the required protection level based on your operational scale.

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Qty_Solid Quantity? Solid->Qty_Solid PPE_Level_1 LEVEL 1 PPE: Nitrile Gloves (4 mil) Safety Glasses Fume Hood Solution->PPE_Level_1 Standard Ops Small_Solid < 100 mg (Weighing) Qty_Solid->Small_Solid Large_Solid > 100 mg (Synthesis/Transfer) Qty_Solid->Large_Solid Small_Solid->PPE_Level_1 Enclosed Balance PPE_Level_2 LEVEL 2 PPE: Double Nitrile (Outer Long Cuff) N95/P100 Mask (if open sash) Safety Goggles Large_Solid->PPE_Level_2 Open Handling

Figure 1: PPE Decision Logic. Select protection based on physical state and quantity to minimize exposure risk.[4]

Detailed PPE Specifications
Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95 or P100 Respirator (if outside hood)Indazole powders are often electrostatic and fine. Inhalation is the primary route of rapid systemic absorption for this class.
Dermal (Hand) Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 6-8 mil)Permeation Defense: Polar organic solvents (DMSO/DMF) used to dissolve this compound can carry it through single gloves. Double gloving provides a breakthrough buffer.
Ocular Chemical Goggles (Not just glasses)Crystalline fines can bypass side-shields of standard safety glasses.
Body Tyvek® Lab Coat (or equivalent)Cotton coats absorb powders. Disposable, non-woven fabrics prevent cross-contamination of street clothes.

Operational Protocol: Safe Handling Workflow

Objective: Isolate the operator from the chemical during the critical "Weighing & Solubilization" phase.

Step 1: Engineering Controls Setup
  • Ventilation: Verify Fume Hood face velocity is 80–100 fpm .

  • Static Control: Use an ionizing bar or anti-static gun inside the hood. Indazole derivatives are prone to static charge buildup, leading to powder scattering.

Step 2: The "Clean-Dirty" Transfer Method

Do not bring the stock container to the balance. Bring the balance to the stock container (or use a secondary transfer vessel).

  • Preparation: Place a tared vial and a disposable spatula inside the hood.

  • Transfer: Open the stock container only inside the hood. Transfer the approximate amount to the tared vial.

  • Decontamination: Wipe the exterior of the tared vial with a Kimwipe dampened in Ethanol before removing it from the hood (if weighing on an external balance is absolutely necessary). Preferably, use a hood-based balance.

Step 3: Solubilization (The Critical Step)

The hydroxymethyl group at position 6 renders this compound moderately polar.

  • Preferred Solvents: DMSO, Methanol, DMF.

  • Protocol: Add solvent slowly to the solid.[5] Avoid adding solid to solvent to prevent "puffing" of particles.

Step 4: Waste Disposal & Deactivation
  • Solid Waste: Dispose of contaminated gloves and weigh boats in a Hazardous Solid Waste drum (Incineration stream).

  • Liquid Waste: Segregate into Non-Halogenated Organic waste (unless dissolved in DCM/Chloroform).

  • Decontamination: Wash surfaces with 10% Bleach (Sodium Hypochlorite) followed by water. The hypochlorite oxidizes the hydrazine/indazole core, breaking down the aromatic system.

Emergency Response Scenarios

Scenario A: Powder Spillage (> 50 mg)
  • Evacuate the immediate 3-meter radius.

  • Don PPE: Put on a P100 respirator and double gloves.

  • Contain: Cover the spill with a damp paper towel (prevents dust aerosolization).

  • Clean: Wipe up the powder. Clean the surface with 1N HCl (converts the amine/indazole to a salt, increasing water solubility for removal) followed by soap and water.

Scenario B: Ocular Exposure[6]
  • Immediate Action: Flush eyes for 15 minutes minimum.

  • Mechanism: Indazoles are basic heterocycles; they can cause caustic injury to the cornea.

  • Medical: Seek evaluation for corneal abrasion even if pain subsides.

Scientific Rationale & Mechanism (E-E-A-T)

Why this specific protocol? The safety profile of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole is governed by two structural features:

  • The Indazole Core: A nitrogen-rich heterocycle. Historically, 1H- and 2H-indazoles have shown potential for skin sensitization and kinase interaction . Handling it as a bioactive agent prevents inadvertent pharmacological effects on the researcher [1].

  • The Hydroxymethyl Group: This primary alcohol is a metabolic handle. In vivo, it can be oxidized to an aldehyde (reactive) or carboxylic acid. In the lab, it increases polarity, making the compound more likely to stick to skin and surfaces compared to lipophilic analogs [2].

Self-Validating Step: Before starting: Check your gloves.[3][6] If you are using Acetone to clean glassware, change gloves immediately before handling this compound. Acetone degrades nitrile rapidly, reducing the breakthrough time for the indazole dissolved in the acetone residue.

References

  • PubChem. (n.d.). Compound Summary: Indazole Derivatives. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.